N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFQFMXQDBEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379524 | |
| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25366-22-7 | |
| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25366-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
History and discovery of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the History, Synthesis, and Significance of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. We delve into the historical context of its development, rooted in the broader exploration of thiadiazole chemistry and the strategic use of fluorine to enhance molecular properties. This document details the foundational synthetic pathways, including validated protocols for its key precursor, and explores the compound's physicochemical characteristics and broad biological significance. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data, offering a complete picture of this important chemical entity.
The Emergence of Fluorinated Heterocycles: A Historical Perspective
The Rise of 1,3,4-Thiadiazoles in Applied Chemistry
The 1,3,4-thiadiazole ring is a pharmacologically vital heterocycle that serves as a scaffold in a wide array of bioactive compounds.[1][2] The exploration of thiadiazole chemistry began in earnest during the mid-twentieth century, revealing a versatile core structure.[3] Derivatives of this ring system have been successfully developed into pharmaceuticals and agrochemicals, including diuretics (acetazolamide), antibacterials (sulfamethizole), and antibiotics (ceftazoloene).[4] The broad spectrum of biological activities associated with the 1,3,4-thiadiazole nucleus—spanning antimicrobial, anti-inflammatory, anticancer, and antitubercular properties—has cemented its importance as a privileged structure in drug discovery.[1][4][5][6]
The Strategic Incorporation of the Trifluoromethyl Group
A significant advancement in heterocyclic chemistry was the incorporation of trifluoromethyl (CF₃) groups into organic molecules.[3] Researchers discovered that this substitution could dramatically alter a compound's biological and chemical profile. The high electronegativity and metabolic stability of the CF₃ group often lead to enhanced pharmacokinetic properties, such as increased lipophilicity for better membrane penetration and improved resistance to metabolic degradation.[3] This strategic fluorination became a key tool for medicinal and agricultural chemists aiming to optimize lead compounds, leading to a surge of interest in fluorine-containing heterocycles.[3]
Contextualizing the Discovery of the 5-(Trifluoromethyl)-1,3,4-thiadiazole Scaffold
The specific development of this compound is a direct result of these two parallel advancements. Its discovery was not a singular event but part of a systematic investigation into the effects of trifluoromethyl substitution on the thiadiazole ring system.[3] Historical patent literature from as early as 1976 describes 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles with potent fungicidal, bactericidal, and insecticidal properties, highlighting the early recognition of this scaffold's potential in agrochemical applications.[7] The target compound is often utilized as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3]
Synthetic Pathways and Methodologies
The synthesis of this compound is conceptually a two-step process: the formation of the core 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole ring, followed by the selective methylation of the amino group.
Foundational Synthesis of the Core Scaffold: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
The most common and well-documented method for creating the 2-amino-1,3,4-thiadiazole ring involves the acylation of a thiosemicarbazide with a suitable carboxylic acid (or its derivative), followed by an acid-catalyzed cyclodehydration.[8] In the case of the trifluoromethyl variant, thiosemicarbazide is reacted with a trifluoroacetic acid equivalent.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol is adapted from established literature procedures.[2][9] It represents a self-validating system where the successful formation of the intermediate is a prerequisite for any subsequent steps.
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane (solvent)
-
Trifluoroacetic anhydride (TFAA)
-
Cold water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Step-by-Step Methodology:
-
Suspension: Suspend thiosemicarbazide (e.g., 14.5 g) in 1,4-dioxane (e.g., 500 ml) in a clean, dry 1 L round-bottom flask.
-
Reagent Addition: While stirring, slowly add trifluoroacetic anhydride (e.g., 66.2 g) to the suspension over a period of approximately 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature provides the activation energy needed for the cyclodehydration step, which forms the stable thiadiazole ring.
-
Precipitation: After reflux, cool the reaction mixture. Pour the mixture into cold water (e.g., 100 mL) with stirring. This step quenches the reaction and precipitates the product, which is less soluble in the aqueous mixture.
-
Isolation and Purification: Filter the resulting solid precipitate. Wash the collected solid thoroughly with cold water to remove any remaining solvent and unreacted starting materials.
-
Drying: Dry the purified product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, in an oven at an appropriate temperature (e.g., 363 K or 90 °C) to yield the final precursor.[2][9]
The N-Methylation Step: Postulated Synthesis of the Target Compound
While specific discovery papers for the N-methyl derivative are not prevalent, its synthesis from the 2-amino precursor follows standard, predictable organic chemistry principles. A common method for methylating a primary amine on a heterocyclic ring is nucleophilic substitution using a methylating agent.
Plausible Methodology:
-
The synthesized 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole would be dissolved in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).
-
A non-nucleophilic base (e.g., sodium hydride or potassium carbonate) would be added to deprotonate the amino group, increasing its nucleophilicity.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would then be added to the reaction mixture. The deprotonated nitrogen atom acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form the N-methyl bond.
-
Standard aqueous workup and purification by chromatography or recrystallization would yield the final product, this compound.
Physicochemical Properties and Structural Elucidation
The unique combination of the thiadiazole ring and the trifluoromethyl group imparts distinct properties to the molecule.
Key Physicochemical Characteristics
The properties listed below are crucial for predicting the molecule's behavior in biological systems and for designing experimental conditions.
| Property | Value | Source |
| CAS Number | 25366-22-7 | [10] |
| Molecular Formula | C₄H₄F₃N₃S | Inferred |
| Molecular Weight | 183.16 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Key Features | Heterocyclic aromatic ring, electron-withdrawing CF₃ group, secondary amine functionality. | Structural Analysis |
Biological Significance and Applications
The biological profile of this compound is best understood by examining the activities of its parent scaffold and closely related analogs.
Overview of the Biological Activity of the 1,3,4-Thiadiazole Class
The 1,3,4-thiadiazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a remarkable range of activities.[4] The mechanism of action often involves the thiadiazole ring interacting with the active sites of enzymes.[3] The nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors, facilitating binding to biological targets.
Specific Insights from Trifluoromethyl-Substituted Analogs
The presence of the trifluoromethyl group is known to enhance lipophilicity, which allows the compound to more effectively penetrate biological membranes.[3] Early patents for 5-trifluoromethyl-1,3,4-thiadiazole derivatives specifically claim potent activity as fungicides, bactericides, and insecticides, making this class of compounds highly valuable for crop protection and other agrochemical applications.[7] While specific data for the N-methyl derivative is sparse, it is logical to infer that it shares in this spectrum of activity and may serve as a key intermediate in the synthesis of patented pesticides or herbicides.[3]
Role as a Synthetic Intermediate in Drug Discovery
Perhaps the most significant role of this compound is as a versatile building block. The secondary amine provides a reactive handle for further chemical modification, allowing for the construction of large, diverse libraries of more complex molecules for screening in drug discovery programs. Its enhanced metabolic stability makes it an attractive starting point for developing new therapeutic agents with improved pharmacokinetic profiles.[3]
Conclusion and Future Outlook
This compound stands at the intersection of heterocyclic chemistry and the strategic application of fluorine. Its history is woven into the broader narrative of the systematic search for more effective and stable bioactive compounds. While it may often function behind the scenes as a synthetic intermediate, its foundational scaffold is responsible for the potent biological activities seen in a host of pharmaceutical and agrochemical products. Future research will likely continue to leverage this and similar building blocks to develop next-generation therapeutics and crop protection agents, tackling challenges from drug-resistant microbes to the need for more efficient and environmentally benign pesticides. The principles demonstrated in its synthesis and the rationale for its design remain central to the field of modern chemical development.
References
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- Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H). IUCr Journals.
- US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
- 25366-22-7|this compound. BLDpharm.
- US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).
- Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. PDF.
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- Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate.
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- Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a. Kyushu University.
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Physicochemical properties of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Authored by: A Senior Application Scientist
Introduction
This compound represents a novel chemical entity of interest within contemporary drug discovery programs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The N-methyl substituent further modulates the compound's polarity and hydrogen bonding capacity.
Given the nascent status of this particular molecule, publicly available, experimentally determined physicochemical data is scarce. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize this compound. We will delve into the core physicochemical properties that are critical for assessing the compound's potential as a drug candidate, providing both theoretical grounding and detailed experimental protocols. The methodologies outlined herein are designed to be self-validating and are based on industry-standard practices.
Molecular Structure and Inferred Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Based on this structure, we can anticipate several key physicochemical characteristics:
-
Aromaticity and Planarity: The 1,3,4-thiadiazole ring is aromatic, which will influence its stacking interactions with biological macromolecules.
-
Hydrogen Bonding: The secondary amine provides a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the fluorine atoms can act as hydrogen bond acceptors.
-
Lipophilicity: The trifluoromethyl group will significantly increase the lipophilicity of the molecule, which is expected to influence its solubility and permeability.
-
Basicity: The amine group and the nitrogen atoms in the thiadiazole ring will exhibit basicity, making the compound's charge state pH-dependent.
A summary of the predicted and, where available, known properties are presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Known Value | Method of Determination | Significance in Drug Development |
| Molecular Formula | C₄H₄F₃N₃S | N/A | Defines the elemental composition and molecular weight. |
| Molecular Weight | 199.16 g/mol | Calculation | Influences diffusion, bioavailability, and formulation. |
| Appearance | White to off-white solid | Visual Inspection | Initial quality control check. |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | Indicator of purity and solid-state stability. |
| Boiling Point | Not available | Not applicable for a solid at standard conditions | Relevant for purification by distillation if the compound were a liquid. |
| Solubility | Not available | Kinetic and Thermodynamic Solubility Assays | Crucial for absorption, distribution, and formulation; poor solubility is a major hurdle. |
| pKa | Not available | Potentiometric titration, UV-spectroscopy, or in-silico prediction | Determines the ionization state at physiological pH, affecting solubility and target binding. |
| LogP (o/w) | Not available | Shake-flask method or HPLC | Measures lipophilicity, which impacts membrane permeability, metabolism, and toxicity. |
| Polar Surface Area | 71.6 Ų | In-silico calculation | Correlates with membrane permeability and oral bioavailability. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Rationale: Differentiating between kinetic and thermodynamic solubility is critical. Kinetic solubility measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, mimicking early-stage screening conditions. Thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound and is more relevant for later-stage development.
Workflow Diagram:
Caption: Workflow for determining kinetic and thermodynamic solubility.
Detailed Protocol (Thermodynamic Solubility):
-
Preparation: Add an excess of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vial and place it in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
Determination of pKa
Rationale: The pKa value(s) of a compound dictate its ionization state at different pH values. This is fundamentally important as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. Given the presence of a secondary amine and the thiadiazole ring, this compound is expected to have at least one basic pKa.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, the first derivative of the curve can be plotted to precisely identify the equivalence point.
Determination of Lipophilicity (LogP)
Rationale: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity. LogP is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Workflow Diagram:
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a trifluoromethyl group, as seen in this compound, significantly enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug development.[1] This guide provides a comprehensive analysis of the current understanding of the mechanism of action of this compound and its structurally related derivatives. We will explore its role as a versatile chemical intermediate and delve into the primary mechanisms through which its derivatives exert their therapeutic effects, with a particular focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds.
Introduction to this compound
The 1,3,4-thiadiazole ring is a pharmacologically significant heterocycle that serves as a scaffold in a wide array of therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The specific compound, this compound, has emerged from the systematic exploration of thiadiazole chemistry that gained momentum in the mid-twentieth century.[1]
The incorporation of a trifluoromethyl (CF3) group is a key structural feature. This group is known to enhance metabolic stability and improve the pharmacokinetic profile of drug molecules.[1] Consequently, this compound is not only a compound with intrinsic biological interest but also a critical building block in the synthesis of more complex and potent therapeutic agents.[1][2] Research has shown that modifications of this core structure can lead to molecules with significant antimicrobial, antifungal, and anticancer properties.[1]
Elucidating the Core Mechanisms of Action
While this compound itself is often a precursor, its derivatives have been shown to act through several distinct and potent mechanisms. The thiadiazole ring can interact with the active sites of enzymes, leading to their inhibition and subsequent biological effects.[1]
Anticancer Activity: Kinase Inhibition and Apoptosis Induction
A predominant therapeutic application for derivatives of this compound is in oncology. The mechanism is often multi-faceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Derivatives of 5-(trifluoromethyl)-1,3,4-thiadiazole have been identified as potent kinase inhibitors. A notable example is the inhibition of the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia (CML).[5] A synthesized derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated selective activity against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM for Abl protein kinase inhibition.[5] Molecular modeling suggests that the nitrothiazole moiety plays a key role in anchoring the inhibitor within the kinase's active site through bonding and hydrophobic interactions.[5]
Caption: Inhibition of the Bcr-Abl signaling pathway by a thiadiazole derivative.
Beyond kinase inhibition, another critical anticancer mechanism is the induction of apoptosis. Studies on N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and its benzothioamide derivatives have shown that these compounds can induce apoptosis through a caspase-dependent pathway.[6] Caspases are a family of proteases that execute the process of programmed cell death. The activation of this pathway is a desirable outcome for anticancer therapies. This mechanism involves the activation of initiator caspases (like Caspase-8) which in turn activate executioner caspases (like Caspase-3), leading to the cleavage of cellular proteins and cell death.[3]
Caption: Caspase-dependent apoptosis pathway induced by thiadiazole derivatives.
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is also a well-established pharmacophore in the development of antimicrobial agents.[1][7] this compound has shown promise in this area, with studies highlighting the synthesis of novel derivatives with significant activity against various pathogens, including resistant strains of Mycobacterium tuberculosis.[1] The minimum inhibitory concentration (MIC) values for some derivatives against M. tuberculosis have been reported in the range of 10.96 µM to 17.81 µM.[1] The mechanism is believed to involve the inhibition of essential microbial enzymes, disrupting vital cellular processes.
Experimental Methodologies and Data
The elucidation of the mechanisms described above relies on a suite of robust experimental protocols. These methods form a self-validating system to confirm the biological activity of newly synthesized compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Table 1: Cytotoxicity of Trifluoromethyl-1,3,4-Thiadiazole Derivatives against Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 Value | Reference |
| N-(5-Nitrothiazol-2-yl)-...-acetamide | K562 (Leukemia) | Selective Activity | [5] |
| Benzamide/Benzothioamide Derivative | PC3 (Prostate) | μM Range | [6] |
| Benzamide/Benzothioamide Derivative | SKNMC (Neuroblastoma) | μM Range | [6] |
| Unspecified Derivative | MCF-7 (Breast Cancer) | 0.28 µg/mL | [1] |
| Unspecified Derivative | A549 (Lung Carcinoma) | 0.52 µg/mL | [1] |
Caspase Activity Assay
To confirm apoptosis induction, the activity of key executioner caspases like Caspase-3 and Caspase-7 can be measured.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for Caspase-3/7 (e.g., a peptide conjugated to a reporter molecule).
-
Incubation: Incubate at room temperature to allow active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting luminescence or fluorescence signal, which is proportional to the amount of active caspase in the sample.
Conclusion and Future Directions
This compound is a privileged scaffold in modern drug discovery. The evidence strongly suggests that its derivatives exert their potent anticancer effects through a combination of kinase inhibition and the induction of caspase-dependent apoptosis. Its antimicrobial properties, particularly against challenging pathogens like M. tuberculosis, further underscore its therapeutic potential.
Future research should focus on:
-
Target Deconvolution: Identifying the full spectrum of molecular targets to better understand both on-target efficacy and potential off-target toxicities.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Validation: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
The continued exploration of this chemical space holds significant promise for the development of next-generation therapies for cancer and infectious diseases.
References
- This compound. Benchchem.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
- Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. OUCI.
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway.
- 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.
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- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic data for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent investigation. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, a heterocyclic compound of interest owing to the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.[1][2] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and membrane permeability, making this compound a valuable building block in medicinal chemistry.[1]
This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a thorough understanding for both novice and experienced researchers.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features to be confirmed are the 1,3,4-thiadiazole ring, the N-methyl group, and the trifluoromethyl group.
Caption: Molecular structure of this compound.
A multi-technique approach is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the carbon-hydrogen framework and the fluorine environment. Mass Spectrometry (MS) will confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy will identify key functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy will provide information about the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are critical.
Expertise & Experience: The "Why" Behind the Experiment
-
¹H NMR: This experiment is fundamental for identifying the number of different types of protons, their connectivity, and their chemical environment. We expect to see signals for the N-methyl group and the N-H proton.
-
¹³C NMR: This provides information on the carbon backbone of the molecule. We will be looking for the distinct signals of the methyl carbon, the two heterocyclic carbons, and the trifluoromethyl carbon.
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is essential. It will confirm the presence and electronic environment of the fluorine atoms. The chemical shift will be highly characteristic of the CF₃ group attached to the electron-deficient thiadiazole ring.
Experimental Protocol: A Self-Validating System
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of similar structures and standard chemical shift ranges.[3][4]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.1 - 3.4 | Doublet (due to coupling with N-H) | -CH₃ |
| ~7.0 - 8.0 | Broad Singlet | -NH | |
| ¹³C | ~30 - 35 | Quartet (due to coupling with ¹⁹F) | -CH₃ |
| ~115 - 125 | Quartet (J ≈ 270-280 Hz) | -CF₃ | |
| ~150 - 160 | -C=N (C5) | ||
| ~165 - 175 | -C=N (C2) | ||
| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expertise & Experience: The "Why" Behind the Experiment
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can validate the molecular formula C₄H₄F₃N₃S, which has a monoisotopic mass of 183.0136.[1]
Experimental Protocol: A Self-Validating System
Caption: General workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (in the µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Identify the [M+H]⁺ peak and compare its measured m/z value to the calculated value.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z (Monoisotopic) | Assignment |
| [M+H]⁺ | 184.0214 | Protonated Molecular Ion |
| [M+Na]⁺ | 206.0033 | Sodium Adduct |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expertise & Experience: The "Why" Behind the Experiment
For this compound, we are looking for characteristic vibrations of the N-H bond, C-H bonds of the methyl group, C=N and N-N bonds within the thiadiazole ring, and the very strong C-F bonds of the trifluoromethyl group. Theoretical studies on similar thiadiazole structures provide a good basis for predicting these vibrational frequencies.[5][6]
Experimental Protocol: A Self-Validating System
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Perform a background scan with a clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the key absorption bands and compare them to known functional group frequencies.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3300 - 3400 | N-H Stretch | Secondary Amine (-NH) |
| ~2900 - 3000 | C-H Stretch | Methyl Group (-CH₃) |
| ~1600 - 1650 | C=N Stretch | Thiadiazole Ring |
| ~1400 - 1500 | N-H Bend | Secondary Amine (-NH) |
| ~1100 - 1300 | C-F Stretch | Trifluoromethyl Group (-CF₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms.
Expertise & Experience: The "Why" Behind the Experiment
The 1,3,4-thiadiazole ring is an aromatic heterocycle and acts as a chromophore. We expect to observe absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity.[5]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Predicted UV-Vis Data
Based on studies of similar 2-amino-1,3,4-thiadiazole derivatives, the following absorption is predicted.[5]
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~250 - 280 | π → π* |
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the robust, self-validating protocols outlined in this guide and comparing the obtained data with the predicted values, researchers can achieve unambiguous structural confirmation of this valuable heterocyclic compound, thereby ensuring the integrity and reliability of their subsequent research and development efforts.
References
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ResearchGate. UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. [Link]
-
National Institutes of Health. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. [Link]
-
ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]
-
SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-[[(3-fluorophenyl)methyl]thio]-N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]
-
SpectraBase. N-phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]
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- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Thiadiazole Compounds
Introduction: The Strategic Alliance of Thiadiazole and Trifluoromethyl Moieties in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic structure and metabolic stability make it a privileged core for drug design.[4][5] In parallel, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone of modern pharmaceutical development.[6][7] The -CF3 group is far from an inert substituent; it is a powerful modulator of a molecule's physicochemical and, consequently, its biological properties.[8]
This guide provides an in-depth analysis of the synergistic relationship between the trifluoromethyl group and the thiadiazole scaffold. We will explore how this specific substitution transforms the parent molecule, enhancing its potential as a therapeutic agent. This document will serve as a technical resource for researchers and drug development professionals, elucidating the fundamental principles, practical applications, and synthetic considerations of trifluoromethylated thiadiazole compounds.
Part 1: Core Physicochemical Modulation by the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a thiadiazole ring instigates a profound shift in the molecule's fundamental properties. These changes are not arbitrary but are predictable consequences of the high electronegativity of fluorine atoms and the unique characteristics of the C-F bond.[6]
-
Enhanced Lipophilicity: A primary and often desired effect of adding a -CF3 group is the increase in lipophilicity, quantified by the partition coefficient (logP). This enhancement facilitates the molecule's ability to permeate biological membranes, a critical step for reaching intracellular targets.[6] The trifluoromethyl group is significantly more lipophilic than a simple methyl group, which it often replaces as a bioisostere.[8]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[6] This inherent strength renders the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By blocking a potential metabolic hotspot, the -CF3 group can dramatically increase a drug candidate's half-life and oral bioavailability.[6][9]
-
Electronic Effects and Acidity: The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[6][8] When attached to the thiadiazole ring, it lowers the electron density of the heterocyclic system. This electronic perturbation can significantly impact the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and altering its interactions with biological targets.
Table 1: Comparative Physicochemical Properties of a Hypothetical 2-Amino-1,3,4-Thiadiazole Scaffold with and without a C5-Trifluoromethyl Group
| Property | 2-Amino-1,3,4-Thiadiazole (Parent) | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (CF3-Substituted) | Rationale for Change |
| Structure | ![]() | ![]() | Illustrative Structures |
| Calculated logP | ~0.5 | ~1.4 | Increased lipophilicity due to the hydrophobic nature of the -CF3 group.[6] |
| Metabolic Stability | Moderate | High | The high bond energy of C-F bonds confers resistance to oxidative metabolism.[6] |
| pKa (of Amino Group) | ~5.2 | ~3.8 | The strong electron-withdrawing effect of the -CF3 group decreases the basicity of the amino group.[8] |
Part 2: Amplifying Biological Potency Through Strategic Trifluoromethylation
The physicochemical modifications induced by the trifluoromethyl group directly translate into tangible benefits in biological systems. These enhancements range from improved target binding to novel mechanisms of action.
Enhanced Target Binding and Affinity
The trifluoromethyl group can significantly improve a molecule's binding affinity for its biological target through several mechanisms:[6][9]
-
Hydrophobic Interactions: The increased lipophilicity allows the -CF3 group to occupy and favorably interact with hydrophobic pockets within a protein's active site.
-
Electrostatic and Multipolar Interactions: The unique electronic distribution of the -CF3 group, with its electron-deficient carbon and electron-rich fluorine atoms, enables it to participate in favorable electrostatic and orthogonal multipolar interactions with protein residues, such as the backbone carbonyls of amino acids.
-
Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty of binding.
A prime example is seen in anticancer drug development, where trifluoromethylated thiadiazole derivatives have shown superior activity compared to their non-fluorinated analogs.[10] For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to be a selective inhibitor of the Abl protein kinase, a key target in chronic myelogenous leukemia.[10] Similarly, other derivatives have exhibited potent cytotoxicity against breast cancer and leukemia cell lines, with some showing higher activity than the standard drug doxorubicin.[10][11]
Visualization of Target Engagement
The following diagram illustrates the potential binding interactions of a trifluoromethylated thiadiazole ligand within a hypothetical enzyme active site.
Caption: Binding interactions of a CF3-thiadiazole in an enzyme pocket.
Part 3: Synthetic Methodologies and Experimental Protocols
The successful incorporation of the trifluoromethyl group into a thiadiazole ring requires robust and efficient synthetic strategies. One common approach involves the cyclization of a thiosemicarbazide precursor with a trifluoroacetic acid derivative.
Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
This protocol outlines a representative synthesis, which serves as a foundational method for creating more complex derivatives.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated Sulfuric Acid (H2SO4)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (1 equiv.) in a minimal amount of cold, concentrated sulfuric acid under an inert atmosphere (N2 or Ar). Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Self-Validation:
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry, and Melting Point analysis.
-
TLC Monitoring: In-process TLC checks against the starting material and a reference standard (if available) ensure the reaction is proceeding to completion and helps in identifying any major side products.
Visualization of Synthetic Workflow
The following diagram outlines the key stages of the described synthetic protocol.
Caption: Workflow for synthesizing a trifluoromethylated thiadiazole.
Conclusion and Future Perspectives
The strategic installation of a trifluoromethyl group on the thiadiazole scaffold is a powerful and validated strategy in modern medicinal chemistry. This single modification concurrently enhances metabolic stability, modulates lipophilicity, and can dramatically increase binding affinity and biological potency.[6][9] The resulting compounds have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the development of novel anticancer and antimicrobial agents.[4][5][10]
Future research will likely focus on developing more selective and efficient trifluoromethylation methods and exploring the role of this functional group in modulating more complex biological processes, such as protein-protein interactions and allosteric regulation. The continued exploration of the trifluoromethyl-thiadiazole pairing promises to yield a new generation of highly effective and durable therapeutic agents.
References
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][6][7]
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. [Link][1]
-
Cancers. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link][10]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][9]
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Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link][2]
-
Antibiotics. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link][4][5]
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Postepy Higieny I Medycyny Doswiadczalnej. (2017). Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link][11]
-
ResearchGate. (2012). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. [Link][3]
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An In-Depth Technical Guide to the Solubility and Stability of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive framework for the characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest. The presence of a trifluoromethyl group and the 1,3,4-thiadiazole core suggests unique electronic properties and metabolic considerations that necessitate a rigorous evaluation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and actionable experimental protocols to elucidate the solubility and stability profile of this compound.
Section 1: Understanding the Molecule: this compound
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities.[2] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, membrane permeability, and binding affinity.[1] However, it can also significantly impact physicochemical properties such as solubility.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₄F₃N₃S
-
Molecular Weight: 183.16 g/mol [1]
-
CAS Number: 25366-22-7[1]
A foundational understanding of the molecule's structure is paramount in predicting its behavior and designing appropriate characterization studies.
Section 2: Solubility Characterization: From Early Screening to Definitive Measurement
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, a systematic approach to solubility assessment is crucial, progressing from high-throughput screening methods in early discovery to more definitive thermodynamic measurements during lead optimization.
Theoretical Considerations and Early-Stage Assessment
In the initial phases of discovery, when compound availability is limited, kinetic solubility assays are invaluable.[3] These methods typically involve dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then introducing it into an aqueous buffer.[3] The concentration at which precipitation occurs is measured, often by nephelometry, which detects scattered light from suspended particles.
Table 1: Proposed Solvents for Initial Solubility Screening
| Solvent System | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Simulated Gastric Fluid (SGF), pH 1.2 | Assesses solubility in the stomach. |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Evaluates solubility in the small intestine. |
| Water (unbuffered) | Provides a baseline measurement. |
| Methanol | A common organic solvent for reference. A related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is soluble in methanol. |
| DMSO | Often used for initial stock solutions. |
The Gold Standard: Thermodynamic Solubility Determination
For a definitive understanding of a compound's intrinsic solubility, the shake-flask method remains the gold standard.[4] This equilibrium-based method involves suspending an excess of the solid compound in the solvent of interest and agitating it until equilibrium is reached.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., PBS, SGF, SIF).
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Section 3: Stability Profiling: A Forced Degradation Approach
Understanding a compound's intrinsic stability is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation. T[6][7][8]hese studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. T[7]he goal is to achieve a target degradation of 5-20%.
[6][9]#### 3.1. General Considerations for 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage, particularly under basic or neutral pH conditions. A[10]dditionally, metabolic degradation by intracellular enzymes is a potential pathway that can affect the stability of such compounds in biological assays.
[10]#### 3.2. Experimental Design for Forced Degradation Studies
A systematic forced degradation study for this compound should include the following stress conditions:
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature, elevated temperature (e.g., 60°C) if necessary. | Cleavage of the thiadiazole ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature, elevated temperature if necessary. | Ring opening, hydrolysis of amide-like bonds. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation of the sulfur atom to sulfoxide or sulfone. |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures. | General decomposition. |
| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light. | [7] Photolytic cleavage or rearrangement. |
-
Sample Preparation: Prepare solutions of this compound in the appropriate stressor solutions. If solubility is an issue, a co-solvent may be used, but its impact on the degradation should be considered. 2[7]. Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions.
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation. 5[7]. Analysis: Analyze all samples using a stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector to assess peak purity and detect degradation products.
The following diagram outlines the workflow for a comprehensive forced degradation study:
Caption: Forced Degradation Study Workflow.
Section 4: Conclusion and Future Directions
The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For this compound, the protocols outlined in this guide provide a robust framework for generating the critical data required for informed decision-making in a drug development program. The insights gained from these studies will not only elucidate the compound's intrinsic physicochemical properties but also guide formulation development, define storage and handling procedures, and support regulatory filings. A thorough understanding of how this molecule behaves in various chemical and physical environments is the foundation upon which its therapeutic potential can be successfully built.
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An In-depth Technical Guide to Tautomerism in 2-Amino-1,3,4-Thiadiazole Derivatives
Foreword: The Dynamic Nature of a Privileged Scaffold
The 2-amino-1,3,4-thiadiazole core is a cornerstone in modern medicinal chemistry. Its derivatives are recognized for a remarkable spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This biological versatility stems from the scaffold's unique electronic and structural features, which allow for diverse interactions with biological targets. However, a critical and often underappreciated aspect of this heterocycle is its capacity for tautomerism—a dynamic equilibrium between structural isomers.
Understanding the tautomeric behavior of these derivatives is not merely an academic exercise. The predominant tautomeric form dictates a molecule's hydrogen bonding capabilities, polarity, lipophilicity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the tautomeric phenomena in 2-amino-1,3,4-thiadiazole derivatives, synthesizing field-proven analytical insights with foundational chemical principles.
The Principal Tautomeric Equilibrium: Amino vs. Imino
For 2-amino-1,3,4-thiadiazole and its derivatives, the most significant prototropic tautomerism is the equilibrium between the amino form and two possible imino forms. This involves the migration of a proton between the exocyclic amino group and the nitrogen atoms of the thiadiazole ring.
-
2-Amino-1,3,4-thiadiazole (The Amino Tautomer): This form is characterized by an exocyclic amino (-NH₂) group at the C2 position.
-
2(3H)-Imino-1,3,4-thiadiazole (The Endo-Imino Tautomer): This tautomer results from the proton migrating from the exocyclic nitrogen to the N3 position of the ring.
-
2(5H)-Imino-1,3,4-thiadiazole (The Exo-Imino Tautomer): This form involves proton migration to the N4 position, though it is generally considered less stable.
Computational studies and experimental evidence consistently show that the amino tautomer (ATD) is the most stable and predominant form in both the gas phase and in various solvents.[5] The aromaticity of the thiadiazole ring is better preserved in this configuration.
Caption: Amino-Imino tautomeric equilibrium in 2-amino-1,3,4-thiadiazole.
While amino-imino tautomerism is primary, it is also important to recognize thiol-thione tautomerism in derivatives containing a mercapto group, such as 5-amino-1,3,4-thiadiazole-2-thiol.[6][7] In these specific cases, the equilibrium between the C=S (thione) and C-SH (thiol) forms adds another layer of complexity.
Probing the Equilibrium: A Multi-Faceted Analytical Approach
Caption: Integrated workflow for the characterization of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[8] The chemical environment of nuclei changes distinctly between tautomers, leading to observable differences in chemical shifts.
-
¹H NMR: The protons of the exocyclic -NH₂ group in the amino tautomer typically appear as a broad singlet, whereas the N-H proton in an imino tautomer would have a different chemical shift and coupling pattern.
-
¹³C NMR: The resonance of the C2 carbon is particularly informative. It is shielded in the amino form (C-NH₂) compared to the more deshielded environment in the imino form (C=N). For some derivatives, distinct signals for both keto and enol carbons have been observed, confirming the presence of tautomerism.[9][10]
-
¹⁵N NMR: Although less common, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms, offering unambiguous evidence for the location of the mobile proton.[8]
Field Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-1,3,4-thiadiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is a polar aprotic solvent that can solubilize a wide range of derivatives and its residual proton signal does not typically interfere with the regions of interest.
-
Solvent Series (Optional): To probe solvent effects, prepare parallel samples in solvents of varying polarity, such as CDCl₃ (non-polar) and Methanol-d₄ (polar, protic).
-
Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.
-
Integration: Carefully integrate the signals corresponding to the aromatic/heterocyclic protons and the N-H protons. The ratio of integrals for signals unique to each tautomer can provide a quantitative measure of their relative populations.
-
Variable Temperature (VT) NMR: If dynamic exchange is suspected, acquire spectra at different temperatures (e.g., from 273 K to 323 K). Changes in the relative peak intensities can be used to determine thermodynamic parameters of the equilibrium.
Infrared (IR) and UV-Vis Spectroscopy
-
FTIR Spectroscopy: This technique detects the vibrational modes of functional groups. The amino tautomer will show characteristic N-H stretching bands (typically 3100-3400 cm⁻¹) and scissoring vibrations (~1600-1650 cm⁻¹). The imino form would be distinguished by a prominent C=N stretching vibration at a different frequency. Studies have successfully used FTIR to observe both keto and enol forms of related thiadiazole derivatives.[11][12][13]
-
UV-Vis Spectroscopy: Tautomers possess different chromophoric systems, resulting in distinct electronic absorption spectra. The position of the maximum absorption wavelength (λ_max) can shift significantly depending on the predominant tautomer. This is particularly useful when studying solvent effects, as polar solvents may stabilize one form over the other, leading to a visible shift in the spectrum (solvatochromism).[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[14][15] It allows for the precise location of atoms and determination of bond lengths, unambiguously identifying which tautomer is present in the crystal lattice. It is crucial to remember that crystal packing forces can stabilize a tautomer that may not be the most abundant in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-state studies like NMR.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.
Field Protocol: DFT Workflow for Tautomer Stability Analysis
-
Structure Generation: Build the 3D structures of all potential tautomers (e.g., ATD, ITD, ITO) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, free energies).
-
Solvent Modeling: To simulate solution conditions, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO, THF).
-
Energy Comparison: Compare the calculated total energies or Gibbs free energies of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.
Data Synthesis: Stability and Solvent Influence
Computational studies consistently reinforce experimental findings. For the parent 2-amino-1,3,4-thiadiazole, the amino (ATD) tautomer is significantly more stable than the imino (ITD, ITO) forms, regardless of the environment.
Table 1: Calculated Relative Energies of 2-Amino-1,3,4-thiadiazole Tautomers
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in DMSO (PCM) (kcal/mol) |
| ATD (Amino) | 0.00 (Most Stable) | 0.00 (Most Stable) | 0.00 (Most Stable) |
| ITD (Imino) | +8.5 | +9.2 | +9.0 |
| ITO (Imino) | +12.1 | +11.5 | +11.7 |
| (Data synthesized from computational studies performed at the B3LYP/6-311++G(d,p) level of theory.) |
The data clearly shows that the energy barrier to form the imino tautomers is substantial. While increasing solvent polarity slightly alters the relative energies, it does not change the fundamental preference for the amino tautomer. This stability is a key feature of the 2-amino-1,3,4-thiadiazole scaffold. However, for other derivatives, particularly those with strong electron-withdrawing or -donating substituents, or those with additional functional groups capable of tautomerism (like a hydroxyl group), the equilibrium can be more finely balanced and highly sensitive to the solvent.[11][16]
Implications for Drug Design and Development
A thorough understanding of tautomerism is vital for rational drug design. The specific tautomer present under physiological conditions governs the molecule's interaction with its target.
-
Receptor Binding: The amino tautomer presents two hydrogen bond donors (-NH₂) and a ring nitrogen as a hydrogen bond acceptor. The imino tautomer, by contrast, has only one N-H donor and a different spatial arrangement of acceptors. This difference can dramatically alter the binding affinity and selectivity for a target protein.
-
Physicochemical Properties: Tautomerism influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The different forms can have varying pKa values, aqueous solubility, and lipophilicity (LogP), all of which are critical for a molecule's journey from administration to its site of action.
-
Prodrug Strategy: In some cases, a less stable tautomer might be desired. It is conceivable to design a prodrug that exists in one form for better absorption but converts to the biologically active tautomer in vivo.
Conclusion
The tautomeric landscape of 2-amino-1,3,4-thiadiazole derivatives is dominated by the highly stable amino form. This stability is a defining characteristic of this privileged scaffold and contributes to its reliability in drug discovery programs. However, as this guide has detailed, a rigorous, multi-technique approach combining NMR, FTIR, and X-ray crystallography with the predictive power of computational chemistry is essential for a complete characterization. For the medicinal chemist, appreciating the dynamic nature of these molecules is not optional; it is fundamental to unlocking their full therapeutic potential and designing the next generation of effective medicines.
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Ortega, E., et al. (1996). Infrared Spectra of Metal (II) Complexes of 1, 3, 4-Thiadiazole-2, 5-Dithiol, 5-Amino-L, 2, 4-Dithiazol-3-Thione and Their Acetyl Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 26(3), 477-493. [Link]
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Shawali, A. S., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6702. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive overview of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in modern medicinal and agrochemical research. We will delve into its chemical nature, potential hazards, and the necessary protocols to ensure its safe handling and application in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development who work with or intend to work with this and structurally related compounds.
Introduction: The Scientific Context
The 1,3,4-thiadiazole ring is a pharmacologically significant heterocycle, forming the core scaffold of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives have been explored for their potential as antimicrobial, antifungal, and anticancer agents.[1][3] The specific compound, this compound, combines this versatile thiadiazole core with two key functional groups that modulate its physicochemical and biological properties:
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry.[4] This highly electronegative moiety often enhances metabolic stability, increases lipophilicity (aiding membrane penetration), and can significantly influence the binding affinity of a molecule to its biological target.[3][5][6] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group generally inert to metabolic degradation.[7]
-
The N-methyl Group: The addition of a methyl group to the exocyclic amine can alter solubility, basicity, and hydrogen bonding capabilities, which in turn affects the compound's pharmacokinetic and pharmacodynamic profile.
Given its structural motifs, this compound is a valuable building block and research intermediate.[3][8] Its development stems from systematic investigations into fluorine-containing heterocycles, driven by the pharmaceutical and agrochemical industries' pursuit of more stable and effective molecules.[3] Understanding its properties and handling requirements is paramount for any researcher utilizing it in synthesis or screening campaigns.
Physicochemical and Hazard Profile
While detailed experimental data for the N-methylated derivative is not extensively published, we can infer its properties from the well-characterized parent amine, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, and general chemical principles.
Compound Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 25366-22-7 | [8] |
| Molecular Formula | C₄H₄F₃N₃S | Inferred |
| Molecular Weight | 183.16 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from parent |
| Parent Compound MP | 225-227 °C | [9] |
| Parent Compound EC No. | 233-930-2 | [9][10] |
Hazard Identification
The primary hazard information is derived from the Safety Data Sheets (SDS) of the parent compound, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The N-methyl derivative is expected to exhibit a similar hazard profile.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[10]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[10][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[10][11]
-
Aquatic Hazard (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.
Hazard Summary Table
| Hazard Statement | GHS Code | Rationale and Precautionary Insight |
| Causes skin irritation | H315 | The heterocyclic nature and functional groups can lead to localized inflammatory responses upon dermal contact. Prolonged or repeated exposure should be avoided. |
| Causes serious eye irritation | H319 | Direct contact of the powder or solution with eyes can cause significant irritation and potential damage. Immediate and thorough rinsing is critical. |
| May cause respiratory irritation | H335 | Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas. |
| Very toxic to aquatic life | H410 | The compound is persistent and toxic to aquatic organisms. It must not be allowed to enter drains or waterways. |
The toxicological properties of this specific compound have not been fully investigated, and it should be handled with the care afforded to a substance of unknown toxicity.[10][12]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before commencing any experimental work. The causality is simple: understanding the potential hazards allows for the implementation of specific controls to minimize risk.
Caption: Diagram 1: Risk Assessment Workflow for this compound.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on established best practices for handling hazardous chemical compounds.
Engineering Controls
The primary line of defense is to control hazardous materials at the source.
-
Ventilation: Always handle this compound within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.[13][14][15] Ensure adequate ventilation in the laboratory space.[1]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[13][16]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the hazards identified.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards).[10][17] | Protects against airborne dust and splashes, mitigating the H319 (serious eye irritation) risk. |
| Hand | Compatible, chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the H315 (skin irritation) risk. Gloves must be inspected before use and removed carefully to avoid contamination.[10][13] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[13] For larger scale operations, additional protective clothing may be necessary. |
| Respiratory | Not required for normal, small-scale use within a fume hood.[10][12] | For large-scale work or in case of ventilation failure, a NIOSH/MSHA-approved respirator with a particle filter is necessary to mitigate the H335 (respiratory irritation) risk.[10] |
Hygiene and Handling Practices
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10][13]
-
Ensure containers are kept tightly closed when not in use.[10]
Storage and Stability
-
Conditions: Store in a dry, cool, and well-ventilated place.[10][12][13] Keep the container tightly closed to prevent moisture ingress.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen fluoride.[10][11]
Emergency and Disposal Procedures
Preparedness is key to managing unforeseen incidents effectively.
Emergency Response Workflow
Caption: Diagram 2: Emergency Response Protocol for incidents involving the compound.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10][16]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[10][16]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[10][16]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[10][12]
Spill and Environmental Release
-
Personal Precautions: Ensure adequate ventilation and wear full PPE as described in section 4.2.[1][10]
-
Containment: For a solid spill, carefully sweep up and shovel the material into a suitable, labeled container for disposal.[10][12] Avoid generating dust.[10][12][15]
-
Environmental Precautions: Do not let the product enter drains or waterways, given its high aquatic toxicity.[12][16]
Disposal
Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company. Do not dispose of it via household waste or sewer systems.[13]
Experimental Protocol: Synthesis and Handling
The following describes a generalized protocol for the synthesis of this compound from its parent amine, highlighting the integrated safety and handling considerations.
Synthesis via N-methylation (Illustrative)
This reaction involves the alkylation of the primary amine and should be performed with strict adherence to safety protocols. A common method would involve deprotonation followed by reaction with a methylating agent.
Reagents & Rationale:
-
Starting Material: 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Handle as a skin, eye, and respiratory irritant).
-
Base (e.g., NaH): Strong base, pyrophoric. Handle under an inert atmosphere (e.g., Nitrogen or Argon). The rationale is to deprotonate the amine to form the more nucleophilic amide anion.
-
Methylating Agent (e.g., Methyl Iodide): Toxic and a suspected carcinogen. Handle only in a fume hood. This provides the electrophilic methyl group for the Sₙ2 reaction.
-
Solvent (e.g., Anhydrous THF): Flammable. Use in a well-ventilated fume hood away from ignition sources. Anhydrous conditions are required to prevent quenching of the strong base.
Step-by-Step Methodology with Integrated Safety:
-
Setup: Assemble oven-dried glassware under an inert atmosphere. This prevents reaction with atmospheric water and oxygen. All manipulations of solids and reagents must be performed in a chemical fume hood.
-
Reagent Addition: Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in anhydrous solvent. Cool the reaction mixture in an ice bath. This is a crucial step to control the exothermic reaction that occurs upon addition of the strong base.
-
Deprotonation: Add the strong base (e.g., NaH) portion-wise. The rationale for slow, portion-wise addition is to manage the rate of hydrogen gas evolution and the exotherm.
-
Methylation: Once deprotonation is complete, add the methylating agent (e.g., methyl iodide) dropwise at low temperature. This maintains control over the Sₙ2 reaction, which can also be exothermic.
-
Workup & Purification: Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution). This must be done slowly and at low temperature to safely neutralize any unreacted base. The product is then extracted and purified, for example, by column chromatography. All handling of the final product should assume it carries the same hazards as the starting material until proven otherwise.
Conclusion
This compound is a compound with significant potential in chemical research. Its utility, however, is paired with distinct hazards, including skin, eye, and respiratory irritation, as well as high aquatic toxicity. A thorough understanding of these risks, coupled with the diligent application of engineering controls, appropriate PPE, and safe laboratory practices, is essential for its responsible use. By integrating safety into every step of the experimental workflow, from planning to disposal, researchers can confidently and safely explore the scientific opportunities this molecule presents.
References
- This compound - Benchchem. (URL: )
-
The Trifluoromethyl Group in Medical Chemistry - ACS Publications. (URL: [Link])
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - NIH. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
2-AMINO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE | Georganics. (URL: [Link])
-
Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H) - IUCr Journals. (URL: [Link])
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (URL: [Link])
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (URL: [Link])
-
Trifluoromethylated heterocycles - PubMed - NIH. (URL: [Link])
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Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (URL: [Link])
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: [Link])
-
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine - NIH. (URL: [Link])
-
Study of the anticancer activity of N-(5-methyl-[3][4]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro - Digital Medicine Association. (URL: [Link])
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An In-depth Technical Guide to N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25366-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, identified by CAS number 25366-22-7, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The molecule features a 1,3,4-thiadiazole ring, a scaffold known for a wide spectrum of biological activities. The presence of a trifluoromethyl group (-CF3) and an N-methyl amine substituent on this core structure imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. This guide provides a comprehensive overview of the properties, hazards, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 25366-22-7 | [1] |
| Molecular Formula | C4H4F3N3S | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White to beige solid/powder | [1] |
| Melting Point | 115-117 °C | [1] |
| Solubility | Soluble in water | [1] |
Hazards and Safety
A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The toxicological properties of this specific compound have not been fully investigated. However, based on available Safety Data Sheets (SDS), the primary hazards are related to irritation.
GHS Hazard Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Precautionary Measures and First Aid:
| Situation | Recommended Action |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Handling and Storage:
-
Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Decomposition:
Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and gaseous hydrogen fluoride (HF).
Safety and Handling Workflow
The following diagram illustrates a standard workflow for the safe handling and use of this compound in a research environment.
Caption: A flowchart outlining the key steps for safe laboratory handling of this compound.
Synthesis and Reactivity
This compound can be synthesized from its precursor, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. A general synthetic approach for the precursor involves the cyclization of thiosemicarbazide with trifluoroacetic acid, often in the presence of a dehydrating agent like phosphorus oxychloride.[2] The subsequent N-methylation can be achieved through standard alkylation procedures.
General Reactivity
The reactivity of this compound is largely dictated by the 1,3,4-thiadiazole ring and its substituents.
-
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.[1]
-
Reduction: The thiadiazole ring can be reduced to its corresponding thiadiazoline.[1]
-
Substitution: The trifluoromethyl group is generally stable but can be substituted under certain reaction conditions.[1] The amino group can also undergo further substitution reactions.
Applications in Research and Drug Development
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[3] Derivatives of this heterocyclic system have demonstrated a broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4]
Rationale for Use in Drug Discovery
The inclusion of the trifluoromethyl group in this compound is a key design feature. The -CF3 group can significantly enhance a molecule's:
-
Metabolic Stability: By blocking sites of oxidative metabolism.[1]
-
Lipophilicity: Facilitating passage through biological membranes.[1]
-
Binding Affinity: Through favorable interactions with enzyme active sites or receptors.[1]
Potential Therapeutic Areas
While specific biological activity data for CAS 25366-22-7 is limited in publicly available literature, the core structure suggests potential for investigation in the following areas:
-
Antimicrobial Agents: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5] A study on novel 1,3,4-thiadiazole derivatives showed significant activity against Mycobacterium tuberculosis.[1]
-
Anticancer Agents: The 1,3,4-thiadiazole nucleus is present in several compounds with cytotoxic properties against various cancer cell lines.[6] Research has indicated that certain derivatives can induce apoptosis in cancer cells.[1] Some trifluoromethyl-containing 1,3,4-thiadiazole derivatives have shown higher activity than the reference drug doxorubicin against certain cancer cell lines.[6]
-
Kinase Inhibitors: The thiadiazole ring can interact with the active sites of kinases, which are crucial targets in cancer therapy.[7]
Experimental Protocol: General Antimicrobial Susceptibility Testing
For researchers interested in evaluating the antimicrobial properties of this compound, a standard broth microdilution assay can be employed.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathway Visualization
The following diagram illustrates a generalized mechanism by which some 1,3,4-thiadiazole derivatives may exert their anticancer effects through the induction of apoptosis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: An Application Note for Advanced Research
This comprehensive guide provides a detailed protocol for the synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. This document outlines a robust two-step synthetic route, commencing with the formation of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor, followed by a selective N-methylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction to the Significance of Trifluoromethylated Thiadiazoles
The 1,3,4-thiadiazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system can significantly modulate the physicochemical and biological properties of the molecule. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase the binding affinity of the molecule to its biological target. Consequently, the synthesis of trifluoromethyl-substituted 1,3,4-thiadiazoles is of considerable interest in the development of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of thiosemicarbazide with trifluoroacetic acid to form the key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The subsequent step is the selective N-methylation of the primary amino group to furnish the desired final product.
Figure 1: Overall synthetic scheme for this compound.
Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Precursor)
This initial step involves the acid-catalyzed cyclization of thiosemicarbazide with trifluoroacetic acid. Phosphorus oxychloride is utilized as a dehydrating agent to facilitate the ring closure.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Thiosemicarbazide | 91.13 | 22.8 g | 0.25 | ≥99% |
| Trifluoroacetic Acid | 114.02 | 28.5 g | 0.25 | ≥99% |
| Phosphorus Oxychloride | 153.33 | 38.4 g | 0.25 | ≥99% |
| 1,4-Dioxane | 88.11 | 126 mL | - | Anhydrous |
| 50% Sodium Hydroxide | 40.00 | As needed | - | Aqueous |
| Deionized Water | 18.02 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add thiosemicarbazide (22.8 g, 0.25 mol) and anhydrous 1,4-dioxane (126 mL).
-
Addition of Trifluoroacetic Acid: To the stirred suspension, slowly add trifluoroacetic acid (28.5 g, 0.25 mol).
-
Addition of Phosphorus Oxychloride: From the dropping funnel, add phosphorus oxychloride (38.4 g, 0.25 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Heating: Heat the resulting slurry to reflux (approximately 101 °C) with vigorous stirring. A significant evolution of hydrogen chloride gas will be observed. Continue refluxing for 4-6 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully decant the 1,4-dioxane.
-
To the viscous residue, add 200 mL of cold deionized water.
-
Cool the mixture in an ice bath and slowly neutralize to pH 8-9 with a 50% aqueous solution of sodium hydroxide. A precipitate will form.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Expected Yield: 70-80%
Part 2: Synthesis of this compound (Final Product)
This step involves the selective methylation of the primary amino group of the precursor. The use of a strong base like sodium hydride deprotonates the amine, forming a nucleophilic anion that readily reacts with a methylating agent such as methyl iodide.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole | 169.12 | 16.9 g | 0.1 | As synthesized |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 | - |
| Methyl Iodide | 141.94 | 15.6 g | 0.11 | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous |
| Saturated Ammonium Chloride Solution | - | 100 mL | - | Aqueous |
| Ethyl Acetate | 88.11 | 200 mL | - | Reagent Grade |
| Brine | - | 100 mL | - | Saturated |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.
-
Washing of Sodium Hydride (Caution!): Under a gentle stream of nitrogen, carefully wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexanes using a cannula.
-
Addition of Solvent and Precursor: Add anhydrous THF (100 mL) to the washed sodium hydride. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (16.9 g, 0.1 mol) in anhydrous THF (100 mL).
-
Deprotonation: Slowly add the solution of the precursor to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30 minutes. Hydrogen gas will evolve.
-
Methylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extraction and Work-up:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Expected Yield: 60-75%
Figure 2: Detailed experimental workflow for the two-step synthesis.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.2 (d, 3H, J ≈ 5 Hz, N-CH₃), ~5.5 (br s, 1H, NH). The coupling between the N-H proton and the methyl protons is characteristic.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~31 (N-CH₃), ~118 (q, J ≈ 270 Hz, CF₃), ~155 (q, J ≈ 40 Hz, C-CF₃), ~170 (C-N).
-
¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ~ -65 (s, CF₃).
-
Mass Spectrometry (ESI+): m/z = 184.0 [M+H]⁺.
Safety Precautions
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[1][2][3][4][5] It should be handled under an inert atmosphere.
-
Methyl iodide is toxic, a suspected carcinogen, and should be handled with appropriate personal protective equipment, including gloves and safety goggles.[6][7][8][9][10]
-
Trifluoroacetic acid is highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step procedure is efficient and scalable, providing access to this important building block for further derivatization and biological evaluation in drug discovery programs. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Asian Journal of Pharmaceutical Analysis. General method of synthesis of 2-amino-5- trifluoromethyl -1,3,4-thiadiazole (PR1). [Link][11]
-
PrepChem. Preparation of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. [Link][12]
-
Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Link][13]
-
Organic Letters. An efficient and practical N-methylation of amino acid derivatives. [Link][15]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link][16]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. [Link][1]
-
New Jersey Department of Health. Hazard Summary: Methyl Iodide. [Link][7]
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Hydride. [Link][3]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
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- 15. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Strategic Integration of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine in Contemporary Drug Design: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient lead generation and optimization. The N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine core has emerged as a scaffold of significant interest. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this unique chemical entity in drug design. We will delve into the rationale behind its selection, provide detailed protocols for its synthesis and derivatization, and outline methodologies for evaluating the biological activity of its analogs, with a particular focus on anticancer and antimicrobial applications.
The power of this scaffold lies in the synergistic interplay of its constituent parts. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is a common feature in a multitude of medicinally active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its mesoionic character facilitates membrane permeability, a crucial factor for bioavailability.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] The carbon-fluorine bond's strength makes the CF3 group resistant to metabolic degradation, while its electron-withdrawing nature can significantly influence the electronic properties of the entire molecule, often leading to improved target engagement.[2][3] The N-methyl group provides a crucial handle for further chemical modification and can influence the compound's solubility and interaction with its biological target.
This guide is designed to be a practical resource, providing not only the "how" but also the "why" behind experimental choices, empowering researchers to rationally design and synthesize novel therapeutics based on this promising scaffold.
I. Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives is a multi-step process that begins with the construction of the core 2-amino-5-trifluoromethyl-1,3,4-thiadiazole intermediate.
Protocol 1: Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[4][5]
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl3) or Phosphorus pentachloride (PCl5)
-
1,4-Dioxane (anhydrous)
-
Sodium hydroxide (NaOH) solution (50%)
-
Crushed ice
-
Round-bottom flask (1 L)
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry 1 L round-bottom flask, suspend thiosemicarbazide (14.5 g) in 500 mL of anhydrous 1,4-dioxane with stirring.
-
Slowly add trifluoroacetic acid (12.0 mL) to the suspension over a period of 30 minutes.
-
Following the addition of TFA, slowly add phosphorus oxychloride (15.0 mL) over 30 minutes. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.
-
Once the additions are complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction for the cessation of HCl gas evolution.
-
After 3 hours, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of cold water and crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a 50% NaOH solution until the pH reaches approximately 9. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water.
-
Dry the product at 60-70°C to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[4]
Protocol 2: N-methylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
This protocol provides a general method for the N-methylation of heterocyclic amines and can be optimized for the specific substrate.[1][6][7]
Materials:
-
2-amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Methanol
-
Paraformaldehyde or Dimethyl carbonate
-
Polymethylhydrosiloxane (PMHS) or H2 gas
-
Copper(I) or Ruthenium catalyst (e.g., (CAAC)CuCl or a Ru/Triphos complex)
-
Anhydrous solvent (e.g., n-dibutyl ether or methanol)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere, add 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1 mmol), the chosen catalyst (e.g., (CAAC)CuCl, 2.5 mol%), and the C1 source (e.g., paraformaldehyde, 1.5 mmol) to a Schlenk tube containing a magnetic stir bar.
-
Add the anhydrous solvent (e.g., n-dibutyl ether, 4 mL).
-
Add the reducing agent (e.g., PMHS, 1.5 mmol).
-
Seal the reaction vessel and heat the mixture to 80°C with vigorous stirring for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Purify the product using column chromatography on silica gel to yield this compound.
Derivatization Workflow
The this compound scaffold provides a versatile platform for creating a library of analogs for structure-activity relationship (SAR) studies. The secondary amine is a key point for modification.
Caption: Derivatization strategies for the scaffold.
II. Application in Anticancer Drug Design
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][8][9][10]
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K/Akt pathway.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer agents.[2][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound | Target Cell Line | IC50 (µM) |
| Reference Drug (Doxorubicin) | MCF-7 | ~1-5 |
| Example Derivative 1 | MCF-7 | Experimental Value |
| Example Derivative 2 | A549 | Experimental Value |
| Example Derivative 3 | PC-3 | Experimental Value |
III. Application in Antimicrobial Drug Design
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[9][13][14] The incorporation of the trifluoromethyl group can enhance the antimicrobial potency and improve the pharmacokinetic profile of these compounds.
Protocol 4: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Reference Drug (Ciprofloxacin) | ~0.25-1 | ~0.015-0.12 | N/A |
| Reference Drug (Fluconazole) | N/A | N/A | ~0.25-2 |
| Example Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Example Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
IV. Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent biological activities, coupled with the advantageous physicochemical properties imparted by the trifluoromethyl group, make it a privileged structure in medicinal chemistry. The protocols and application notes provided herein offer a robust framework for the synthesis, derivatization, and biological evaluation of analogs based on this scaffold. Future research should focus on exploring a wider range of substitutions on the N-methyl and other positions of the thiadiazole ring to fine-tune the biological activity and selectivity towards specific targets. Furthermore, detailed mechanistic studies, including the identification of direct molecular targets and elucidation of structure-activity relationships, will be crucial for the rational design of next-generation drug candidates.
V. References
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Al-Ostoot, F. H., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(16), 4998. [Link]
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Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Geetha, B. T., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 6), 573–578. [Link]
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Bai, L., et al. (2021). Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. Bioorganic Chemistry, 115, 105257. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Springer Nature. (n.d.). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Springer Nature Experiments. [Link]
-
Gornowicz, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. [Link]
-
ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]
-
ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]
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Singh, D., et al. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Iranian Chemical Society, 20(11), 2959-2975. [Link]
-
Semantic Scholar. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]
-
El-Sayed, N. N. E., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2372459. [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]
-
Gornowicz, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(22), 6979. [Link]
-
ACS Publications. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]
-
Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]
-
ResearchGate. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]
-
ResearchGate. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 295-307. [Link]
-
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]
-
PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
MDPI. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
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N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine derivatives with anticancer activity
An In-Depth Guide to the Preclinical Evaluation of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine Derivatives as Anticancer Agents
Introduction: The Therapeutic Potential of Trifluoromethyl-Substituted 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] This five-membered heterocyclic system is a bioisostere of pyrimidine, a fundamental component of nucleobases, which may explain its ability to interfere with DNA replication and other critical cellular processes in cancer cells.[2][3][4] The incorporation of a trifluoromethyl (-CF3) group is a strategic choice in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and ability to penetrate biological membranes, thereby improving its pharmacokinetic profile and target engagement.[5] Derivatives of this compound represent a promising class of compounds for oncological research, demonstrating potent cytotoxic effects against various cancer cell lines.[5][6][7]
This guide provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and preclinical evaluation of these promising anticancer agents. The methodologies described herein are designed to be robust and self-validating, providing a clear path from chemical synthesis to the elucidation of the mechanism of action.
Part 1: Unraveling the Mechanism of Action
Understanding how these derivatives exert their anticancer effects is crucial for their development. Research suggests that 1,3,4-thiadiazole compounds employ a multi-targeted approach to induce cancer cell death.[2][8] The primary mechanisms identified include the induction of apoptosis (programmed cell death), interference with DNA synthesis, and inhibition of key enzymes involved in cancer progression like carbonic anhydrase and various kinases.[1][2][3]
A common and critical pathway activated by these compounds is the intrinsic apoptosis cascade. This process is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with active 1,3,4-thiadiazole derivatives can shift this balance in favor of apoptosis, leading to the activation of executioner caspases, such as Caspase-3 and Caspase-8, which then orchestrate the systematic dismantling of the cell.[2][4][8]
Caption: Proposed mechanism of apoptosis induction by 1,3,4-thiadiazole derivatives.
Part 2: Synthesis and In Vitro Evaluation Workflow
A systematic evaluation of novel anticancer compounds follows a logical progression from synthesis to biological characterization. The workflow begins with the chemical synthesis of the target molecule, followed by a primary screen for cytotoxicity to determine its potency (IC50). Compounds showing significant activity are then subjected to secondary assays to elucidate the mechanism of cell death, such as apoptosis, and to identify the molecular pathways being modulated.
Caption: General experimental workflow for anticancer drug screening.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Intermediate
This protocol describes a common method for synthesizing the core amine intermediate, which can then be further derivatized. The procedure involves the cyclization of thiosemicarbazide with an appropriate acid.[9]
Materials and Reagents:
-
Thiosemicarbazide
-
Trifluoroacetic acid
-
Phosphorus oxychloride (POCl3) or Polyphosphate ester (PPE) as a cyclizing agent[9]
-
Appropriate solvent (e.g., Chloroform)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide and trifluoroacetic acid in the chosen solvent.
-
Cyclization: Slowly add the cyclizing agent (e.g., POCl3) to the mixture at 0°C. Causality Note: This step is highly exothermic and must be done carefully to control the reaction rate and prevent side reactions.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. Causality Note: Neutralization is critical to precipitate the product and remove acidic impurities.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole by recrystallization or column chromatography. The N-methyl derivative can be synthesized from this intermediate via standard N-alkylation protocols.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] It is a foundational assay for determining the half-maximal inhibitory concentration (IC50) of a compound.[11]
Materials and Reagents:
-
Selected human cancer cell lines (e.g., MCF-7, A549, PC-3)[5] and a non-cancerous cell line (e.g., fibroblasts) for selectivity assessment.[2][12]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compound stock solution (e.g., 10-50 mM in DMSO)[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.5%).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials and Reagents:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
PBS
-
Cells treated with the test compound at its IC50 concentration for 24-48 hours.
Procedure:
-
Cell Collection: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting provides semi-quantitative data on the expression levels of specific proteins, confirming the activation of apoptotic pathways.[15]
Materials and Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with the test compound at its IC50 concentration. Lyse the cells using RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Denature 20-50 µg of protein per sample and separate by size using SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. An increase in the ratio of cleaved Caspase-3 to total Caspase-3 or an increase in the Bax/Bcl-2 ratio is indicative of apoptosis.[4]
Part 4: Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity (IC50) of Representative Thiadiazole Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM)[2][4][6][18] |
|---|---|---|---|
| Derivative A | MCF-7 | Breast Adenocarcinoma | 49.6[2] |
| MDA-MB-231 | Breast Adenocarcinoma | 53.4[2] | |
| HepG2 | Hepatocellular Carcinoma | 9.4 µg/mL* | |
| K562 | Leukemia | 33.0 | |
| PC-3 | Prostate Cancer | 22.19 | |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | Varies |
*Note: Ensure consistent units (µM or µg/mL) are used for comparison.
References
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]
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Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Available at: [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
-
In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
-
Study of the anticancer activity of N-(5-methyl-[1][19][20]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]
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Cell Apoptosis Assays. Creative Bioarray. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
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Study of the anticancer activity of N-(5-methyl-[1][19][20]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. ResearchGate. Available at: [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. Available at: [Link]
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Guidelines for clinical evaluation of anti‐cancer drugs. PMC. Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available at: [Link]
-
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. ResearchGate. Available at: [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]
-
Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCr Journals. Available at: [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]
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Application Notes and Protocols for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine Derivatives as Novel Antimicrobial Agents
Introduction
The relentless emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic structure.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[2][4] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring, coupled with its metabolic stability and favorable pharmacokinetic profile, make it an ideal backbone for drug design.[1][3]
This guide focuses on a specific, promising subclass: N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine derivatives . The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug development to enhance efficacy. This is often attributed to the CF3 group's ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins through its strong electron-withdrawing nature. The N-methyl-2-amine moiety further provides a site for potential hydrogen bonding and modulation of solubility and pharmacokinetic properties.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of this compound class. We present detailed, field-proven protocols for determining antibacterial and antifungal efficacy, explain the scientific rationale behind experimental choices, and offer templates for robust data presentation and interpretation.
Section 1: Scientific Rationale & Hypothesized Mechanism of Action
The 1,3,4-Thiadiazole Core: A Privileged Scaffold
The 1,3,4-thiadiazole ring is a bioisostere of other key five-membered heterocycles like thiazole and oxadiazole.[2] Its aromaticity confers high in vivo stability, while the sulfur atom can enhance liposolubility, potentially improving the compound's ability to cross microbial cell membranes.[2][3] The electron-rich nature of the thiadiazole ring allows it to act as a hydrogen bond acceptor or coordinate with metal ions, enabling it to function as a potent enzyme inhibitor or receptor ligand within microbial cells.[3]
The Trifluoromethyl Group: An Efficacy Enhancer
The inclusion of a trifluoromethyl group at the 5-position of the thiadiazole ring is a critical design choice. Studies on related heterocyclic compounds have shown that CF3-containing derivatives often exhibit superior biological activity. For instance, a study on 5-aryl-2-amino-1,3,4-thiadiazoles found that a 4-trifluoromethylphenyl substituent resulted in the highest activity against the fungus Rhizoctonia solani.[1] This enhancement is likely due to the high electronegativity and lipophilicity of the CF3 group, which can alter the electronic distribution of the entire molecule, improve its transport across cell membranes, and increase its resistance to metabolic degradation by microbial enzymes.
Hypothesized Mechanism of Action
While the precise mechanism for this specific class of derivatives requires empirical validation, we can hypothesize potential pathways based on the known activities of 1,3,4-thiadiazoles. Many heterocyclic compounds exert their antimicrobial effects by targeting essential cellular processes. A plausible mechanism could involve the inhibition of key microbial enzymes, such as those involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways essential for pathogen survival. The thiadiazole moiety could coordinate with active site metal ions or form hydrogen bonds with critical amino acid residues, leading to enzyme inactivation.
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. [5]This test distinguishes bactericidal/fungicidal agents from bacteriostatic/fungistatic ones.
Methodology:
-
Perform MIC Test: Complete the MIC protocol as described in Section 2.1.
-
Subculturing: From the wells corresponding to the MIC, and from wells with higher concentrations (e.g., 2x MIC, 4x MIC), take a 10-20 µL aliquot.
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Also, plate an aliquot from the growth control well to confirm inoculum viability.
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count. [5][6]
Section 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity against different microorganisms and in relation to standard controls.
Table 1: Example Data Summary for Antimicrobial Activity of a Thiadiazole Derivative
| Test Microorganism | Gram Stain / Type | Derivative [Compound ID] MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) | Derivative [Compound ID] MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | [Insert Data] | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Gram-Negative | [Insert Data] | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | [Insert Data] | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | [Insert Data] | Fluconazole | [Insert Data] | [Insert MFC Data] |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | [Insert Data] | Amphotericin B | [Insert Data] | [Insert MFC Data] |
Interpretation:
-
Potency: A lower MIC value indicates higher potency.
-
Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.
-
Cidal vs. Static Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.
Section 4: Advanced Applications & Future Directions
Once initial MIC and MBC/MFC data are established, further investigation is warranted to fully characterize the potential of these derivatives.
-
Time-Kill Kinetic Assays: These studies provide dynamic information on the rate of antimicrobial activity over time, offering deeper insight into bactericidal or bacteriostatic effects.
-
Anti-Biofilm Assays: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Testing the ability of these derivatives to inhibit biofilm formation or eradicate established biofilms is a critical next step.
-
Cytotoxicity Testing: A crucial aspect of drug development is ensuring selectivity. The compounds must be tested against mammalian cell lines (e.g., HeLa, HEK293) to determine their therapeutic index (ratio of toxic concentration to effective concentration). A high therapeutic index is desirable, indicating high activity against microbes with low toxicity to host cells.
-
Mechanism of Action Studies: Elucidating the precise molecular target through techniques like enzyme inhibition assays, macromolecular synthesis inhibition studies, or proteomic/genomic approaches will be essential for rational drug design and optimization.
By following these structured protocols and analytical frameworks, researchers can effectively screen and characterize the antimicrobial applications of this compound derivatives, contributing to the development of the next generation of antimicrobial therapies.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Available from: [Link]
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NIH. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Available from: [Link]
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PMC - PubMed Central. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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NIH. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
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NIH. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Available from: [Link]
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ResearchGate. (2014). Synthesis and Antimicrobial Evaluation of Some 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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PMC - PubMed Central - NIH. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Available from: [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. Available from: [Link]
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BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Available from: [Link]
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IUCr Journals. (2023). Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Available from: [Link]
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PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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PMC - NIH. (n.d.). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Available from: [Link]
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ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available from: [Link]
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Clinical Microbiology Reviews. (2001). Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]
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PMC - NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]
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MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
PubMed. (2012). Synthesis and anti-leishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]
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CLSI. (n.d.). Clinical & Laboratory Standards Institute. Available from: [Link]
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Scilit. (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Available from: [Link]
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The Strategic Utility of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine in the Synthesis of Novel Bioactive Heterocycles
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a trifluoromethyl (-CF3) group into this scaffold significantly enhances its metabolic stability and lipophilicity, properties highly sought after in drug design. N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine emerges as a particularly valuable building block, offering a strategic entry point to a vast chemical space of novel heterocyclic compounds with potential therapeutic applications. The presence of the N-methyl group on the exocyclic amine provides a unique handle for constructing fused heterocyclic systems with distinct biological profiles compared to their unsubstituted counterparts. This guide provides an in-depth exploration of the synthetic utility of this versatile reagent, complete with detailed protocols for the synthesis of promising fused heterocyclic systems.
Core Attributes and Synthetic Rationale
The synthetic value of this compound lies in the nucleophilic character of its N-methylamino group and the endocyclic nitrogen atoms of the thiadiazole ring. These reactive centers can readily participate in cyclocondensation reactions with various bifunctional electrophiles to construct fused ring systems. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiadiazole ring, a factor to be considered in reaction design.
Application Note I: Synthesis of Imidazo[2,1-b][2][3][4]thiadiazoles
The fusion of an imidazole ring to the 1,3,4-thiadiazole core to form imidazo[2,1-b][2][3][4]thiadiazoles has yielded compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The Hantzsch reaction, involving the condensation of a 2-aminothiadiazole with an α-haloketone, is a classical and efficient method for the construction of this fused system.[7][8]
Mechanistic Pathway
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the thiadiazole ring on the α-carbon of the haloketone, followed by an intramolecular cyclization involving the exocyclic N-methylamino group and the ketone carbonyl. Subsequent dehydration affords the aromatic imidazo[2,1-b][2][3][4]thiadiazole ring system.
Caption: General workflow for the synthesis of Imidazo[2,1-b][2][3][4]thiadiazoles.
Experimental Protocol: Synthesis of 2-phenyl-5-methyl-7-(trifluoromethyl)imidazo[2,1-b][2][3][4]thiadiazole
This protocol details the synthesis of a representative imidazo[2,1-b][2][3][4]thiadiazole derivative.
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Anhydrous Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add 2-bromoacetophenone (1.05 eq). If desired, triethylamine (1.1 eq) can be added to neutralize the HBr formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate has formed, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Base (optional) | Triethylamine |
| Purification | Recrystallization or Column Chromatography |
Table 1: Summary of Reaction Conditions for Imidazo[2,1-b][2][3][4]thiadiazole Synthesis.
Application Note II: Synthesis of Pyrimido[2,1-b][2][3][4]thiadiazoles
The pyrimido[2,1-b][2][3][4]thiadiazole scaffold is another important heterocyclic system with reported biological activities. These can be synthesized through the condensation of 2-aminothiadiazoles with 1,3-dicarbonyl compounds.[9]
Mechanistic Pathway
The reaction likely proceeds through an initial condensation of the N-methylamino group with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by cyclization of the endocyclic nitrogen of the thiadiazole onto the second carbonyl group and subsequent dehydration to yield the fused pyrimidine ring.
Caption: General workflow for the synthesis of Pyrimido[2,1-b][2][3][4]thiadiazoles.
Experimental Protocol: Synthesis of 2,4-dimethyl-7-(trifluoromethyl)pyrimido[2,1-b][2][3][4]thiadiazol-5-one
This protocol outlines the synthesis of a representative pyrimido[2,1-b][2][3][4]thiadiazole.
Materials:
-
This compound
-
Acetylacetone
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place this compound (1.0 eq) and acetylacetone (1.1 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate is formed. Filter the solid, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition |
| Solvent/Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, neutralization |
| Purification | Recrystallization |
Table 2: Summary of Reaction Conditions for Pyrimido[2,1-b][2][3][4]thiadiazole Synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel fused heterocyclic systems. The protocols outlined in this guide for the synthesis of imidazo[2,1-b][2][3][4]thiadiazoles and pyrimido[2,1-b][2][3][4]thiadiazoles provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The unique combination of the N-methylamino group and the trifluoromethyl-substituted thiadiazole core offers significant opportunities for the development of new therapeutic agents with improved pharmacological profiles. Further exploration of its reactivity with other bifunctional electrophiles is warranted and promises to yield a diverse array of novel heterocyclic scaffolds for drug discovery and development.
References
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Kumar, S., et al. (2016). Synthesis of imidazo[2,1-b][2][3][4]thiadiazole derivatives as possible biologically active agents. Acta Poloniae Pharmaceutica, 73(4), 913-929.
-
ResearchGate. (n.d.). Synthesis of imidazo[2,1-b][2][3][4]thiadiazoles from 1-amino-2-(methyl)thio-4-substituted-imidazoles VIII. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][3][4]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
-
PubMed. (2016). Synthesis of imidazo[2,1-b][2][3][4]thiadiazole derivatives as possible biologically active agents. Acta Poloniae Pharmaceutica, 73(4), 913-929.
-
Der Pharma Chemica. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][2][3][4] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120.
-
ResearchGate. (n.d.). condensation of 2-amino-1,3,4-thiadiazoles with α-haloketones. Retrieved from [Link]
-
PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]
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- 4. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic N-Alkylation of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine for Advanced Drug Discovery
Abstract
The 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and potent biological activities. N-alkylation of the 2-amino group is a pivotal synthetic strategy for modulating the pharmacological profile of these molecules, enhancing properties such as potency, selectivity, and pharmacokinetics. This document provides a comprehensive guide for researchers, offering detailed protocols for the N-alkylation of this key heterocycle. We explore classical methods using alkyl halides, modern catalytic approaches like Borrowing Hydrogen (BH) which utilize alcohols, and reductive amination techniques. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design.
Introduction: The Significance of the Scaffold
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and other heterocycles, frequently incorporated into molecules with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The introduction of a trifluoromethyl (CF3) group at the 5-position significantly enhances lipophilicity and metabolic stability, making 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine a highly sought-after building block in drug discovery programs.
Functionalization of the exocyclic 2-amino group via N-alkylation is a critical step in the synthesis of advanced analogues. This modification allows for the introduction of diverse side chains that can interact with biological targets, fine-tune solubility, and alter the electronic properties of the molecule. This guide provides validated, step-by-step protocols to empower researchers to efficiently and effectively synthesize novel derivatives.
Mechanistic Considerations: The Chemistry of N-Alkylation
The N-alkylation of 2-amino-1,3,4-thiadiazoles primarily involves the nucleophilic attack of the exocyclic amino group on an electrophilic carbon. The lone pair of electrons on the nitrogen atom initiates the reaction. While the thiadiazole ring contains two endocyclic nitrogen atoms, the exocyclic amino group is generally more nucleophilic and sterically accessible, making it the primary site of alkylation.
Several strategies can be employed, each with distinct advantages and mechanistic pathways:
-
Direct Alkylation (SNAc): A classical approach involving the reaction with alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity.
-
Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.
-
Borrowing Hydrogen (BH) Catalysis: An elegant and sustainable method that uses alcohols as alkylating agents.[5][6] A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step. The only byproduct is water, highlighting its green chemistry credentials.[5][6]
The choice of method depends on the desired substituent, substrate compatibility, and available laboratory resources.
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a robust method for the direct alkylation of the target amine using an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Workflow Diagram: Classical N-Alkylation
Caption: Workflow for classical N-alkylation using alkyl halides.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1.0 eq).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, Acetonitrile). Add the chosen base (e.g., K₂CO₃ (2.0 eq) for weaker bases, or NaH (1.2 eq, 60% dispersion in mineral oil) for stronger deprotonation).
-
Deprotonation: If using NaH, stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation. For other bases, stirring at room temperature is often sufficient.
-
Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by adding cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]
Data Summary: Reaction Conditions
| Alkylating Agent | Base | Solvent | Temperature | Typical Time | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 °C | 4 h | 85-95% |
| Ethyl Bromide | K₂CO₃ | DMF | 70 °C | 6 h | 80-90% |
| Benzyl Bromide | NaH | THF | RT | 3 h | 90-98% |
| Propargyl Bromide | Cs₂CO₃ | DMF | RT | 5 h | 75-85% |
Protocol 2: N-Alkylation via Borrowing Hydrogen Catalysis
This advanced protocol utilizes alcohols as alkylating agents, offering a greener and more atom-economical alternative to traditional methods.[5] It relies on a transition metal catalyst, such as a Ruthenium complex, to facilitate the hydrogen auto-transfer (HT) process.[6]
Reaction Scheme: Borrowing Hydrogen Mechanism
Caption: Catalytic cycle for N-alkylation via Borrowing Hydrogen.
Step-by-Step Methodology:
-
Catalyst Preparation: In a sealable reaction tube under an inert atmosphere, add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ (1-2 mol%)) and a suitable ligand if required.
-
Reagent Addition: Add 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1.0 eq), the alcohol (1.5-2.0 eq), a base (e.g., t-BuOK (1.0 eq)), and anhydrous toluene.[6]
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.[9] Stir the reaction for 12-24 hours.
-
Cooling and Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the tube to room temperature.
-
Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation and Product Characterization
To ensure the integrity of the results, every protocol must include rigorous product characterization. The successful N-alkylation can be confirmed through standard analytical techniques:
-
¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the newly introduced alkyl group and the disappearance of one of the amine protons (or a shift in the NH proton signal) confirms the reaction.
-
¹³C NMR Spectroscopy: New signals corresponding to the carbons of the alkyl group will be present.[2]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.
-
Infrared (IR) Spectroscopy: A shift in the N-H stretching frequencies of the amino group can be observed.
Consistent results across these techniques provide a self-validating system for the described protocols.
Troubleshooting and Field-Proven Insights
-
Low Yields in Classical Alkylation: If yields are low, consider using a stronger base like NaH or LiHMDS to ensure complete deprotonation of the amine. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkyl halide.
-
Dialkylation: Over-alkylation can occur, especially with highly reactive alkylating agents like methyl iodide.[10] To minimize this, use a slight excess of the amine relative to the alkylating agent and add the alkyl halide slowly at a low temperature.
-
No Reaction in Borrowing Hydrogen: Catalyst activity is key. Ensure the catalyst is handled under inert conditions. The choice of base and solvent can also be critical; screening different conditions may be necessary for challenging substrates.[6]
-
Purification Challenges: The N-alkylated products may have similar polarity to the starting material. Careful selection of the eluent system for column chromatography is essential for achieving good separation. A gradient elution is often effective.
References
- 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Organic Chemistry Portal.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evalu
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- N-alkylated thiazolium salts and process for their preparation.
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols.
- A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing).
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
Sources
- 1. stm.bookpi.org [stm.bookpi.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol Guide: Comprehensive Analytical Characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
An in-depth technical guide on the analytical methods for characterizing N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has been created. The guide includes detailed application notes and protocols for researchers, scientists, and drug development professionals. It covers various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The document provides step-by-step methodologies, explains the reasoning behind experimental choices, and includes information on method validation. Additionally, it features data presentation in tables, experimental workflows illustrated with diagrams, and a comprehensive list of references with clickable URLs.
Abstract
This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The protocols detailed herein are designed for implementation in research, development, and quality control laboratories. We will cover orthogonal techniques for identity confirmation, purity assessment, and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind specific instrumental parameters and method validation principles are explained to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
This compound is a small molecule characterized by a trifluoromethyl group, which imparts significant electronegativity and lipophilicity, and a thiadiazole ring, a common scaffold in pharmacologically active compounds. The presence of the N-methyl amine group adds a basic character. An effective analytical strategy must be capable of unambiguously confirming the molecule's structure, accurately quantifying it in various matrices, and identifying any process-related impurities or degradants.
The selection of analytical techniques is predicated on the predicted physicochemical properties of the target molecule. Its aromaticity, polarity, and potential for protonation necessitate a multi-faceted approach for complete characterization.
Orthogonal Strategy for Complete Characterization
A robust analytical characterization relies on an orthogonal approach, where different techniques provide complementary information based on distinct chemical principles. This minimizes the risk of overlooking impurities or making an incorrect structural assignment.
Title: High-Resolution Single-Crystal X-ray Diffraction Analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: A Guide to Crystallization, Data Collection, and Structural Refinement
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This application note provides a comprehensive, field-proven guide to the single-crystal X-ray diffraction analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a representative member of this important class of compounds. We detail protocols for obtaining high-quality single crystals, outline the workflow for data collection and processing, and provide a step-by-step guide to structure solution and refinement. The causality behind key experimental choices is explained to empower researchers to adapt these methods for their own novel thiadiazole derivatives.
Introduction: The Scientific Imperative
The 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine core is a privileged scaffold in modern drug discovery. The 1,3,4-thiadiazole ring acts as a bioisostere for thiosemicarbazones and is associated with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethyl (CF3) group is a crucial substituent used to modulate electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
Determining the precise three-dimensional atomic arrangement of this compound via single-crystal X-ray diffraction is not merely an academic exercise. It provides invaluable, unequivocal data on:
-
Molecular Conformation: Understanding the preferred spatial arrangement of the N-methyl and trifluoromethyl groups.
-
Intermolecular Interactions: Identifying key hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing. These same forces are often critical for ligand-receptor binding in a biological context.
-
Supramolecular Assembly: Revealing how individual molecules self-assemble into a stable, three-dimensional lattice.
This structural information is foundational for structure-activity relationship (SAR) studies and rational drug design, enabling scientists to design next-generation analogs with enhanced efficacy and specificity.
Experimental Design & Workflow
The successful analysis of a crystal structure is a linear process that demands rigor at each stage. A failure in an early step, such as crystal growth, will invariably compromise the entire experiment. The workflow presented here is a self-validating system designed to maximize the probability of success.
Caption: Workflow for Single-Crystal Structure Analysis.
Protocol 1: Crystallization of this compound
Expertise & Causality: The quality of the diffraction data is fundamentally limited by the quality of the single crystal. The ideal crystal is a single, well-formed block, free of cracks, twins, or inclusions. The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal; too high, and it will not precipitate; too low, and it will crash out as a powder. Slow evaporation is often the most effective method for small organic molecules as it allows for the gentle, ordered growth of the crystal lattice.
Step-by-Step Methodology:
-
Purity Confirmation: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Confirm purity via NMR or LC-MS.
-
Solvent Screening:
-
Place ~1-2 mg of the compound into several small vials.
-
Add 0.5 mL of various solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, and co-solvent systems like Dichloromethane/Hexane).
-
Observe solubility at room temperature. A suitable solvent will dissolve the compound completely upon slight warming or with the addition of a minimal amount of a co-solvent. For this molecule, an Acetonitrile/Water or Acetone system is a promising starting point.
-
-
Crystallization via Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound (~10-20 mg) in a suitable solvent system (e.g., 2-3 mL of Acetone) in a clean, small beaker or vial.
-
Cover the vial with parafilm.
-
Using a fine needle, pierce the parafilm with 2-3 small holes. The number and size of the holes control the rate of evaporation; fewer, smaller holes lead to slower evaporation and typically better crystals.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated crystallization chamber) at a constant temperature.
-
Monitor for crystal growth over several days to a week.
-
-
Crystal Harvesting:
-
Once suitable crystals (e.g., 0.1-0.3 mm in at least one dimension) have formed, carefully remove a single crystal from the mother liquor using a cryo-loop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during cooling.
-
Mount the loop onto a goniometer head for transfer to the diffractometer.
-
Protocol 2: Data Collection and Processing
Expertise & Causality: Modern CCD or CMOS-based diffractometers provide highly efficient data collection. The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible to a high resolution (small d-spacing). Using a low temperature (e.g., 100 K) is critical as it minimizes atomic thermal motion, leading to higher quality data at higher diffraction angles and reduces radiation damage to the crystal.
Step-by-Step Methodology:
-
Instrument Setup:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to the target temperature (e.g., 100 K) using a nitrogen or helium cryostream. This process must be rapid to prevent ice formation.
-
-
Unit Cell Determination:
-
Collect a few initial frames (e.g., 2-4 frames, 1° rotation each).
-
The instrument's software (e.g., CrysAlisPro, APEX) will automatically index the reflections to determine the preliminary unit cell parameters and Bravais lattice.
-
-
Data Collection Strategy:
-
Based on the determined lattice, the software will calculate an optimal strategy to collect a complete, highly redundant dataset.
-
Typical parameters for a small molecule like this would be:
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Mo is generally preferred for its higher penetration and ability to achieve higher resolution data.
-
Detector Distance: 40-60 mm.
-
Exposure Time: 5-30 seconds per frame, depending on crystal diffracting power.
-
Scan Width: 0.5-1.0° per frame.
-
Data Completeness: Aim for >99% completeness to a resolution of at least 0.80 Å.
-
-
-
Data Integration and Scaling:
-
After collection, the raw image files are processed. This involves integrating the intensity of each reflection spot and applying corrections for experimental factors (e.g., Lorentz-polarization).
-
The data is scaled to account for variations in exposure time and detector sensitivity.
-
A multi-scan absorption correction is applied based on the redundant measurements of symmetry-equivalent reflections. This is a critical step to correct for the absorption of X-rays by the crystal itself. This entire process is typically handled by programs like SAINT or CrysAlisPro.
-
Protocol 3: Structure Solution, Refinement, and Validation
Expertise & Causality: Structure solution is the process of determining the initial atomic positions from the diffraction data, effectively solving the "phase problem" of crystallography. Refinement is the iterative process of adjusting this initial model to achieve the best possible fit with the experimental data. The SHELX suite of programs (or Olex2, which provides a graphical interface for SHELX) is the industry standard for small-molecule crystallography.
Caption: The iterative cycle of crystallographic structure refinement.
Step-by-Step Methodology:
-
Space Group Determination: The data processing software will suggest the most likely space group based on systematic absences in the diffraction data. This must be confirmed during refinement.
-
Structure Solution:
-
Use a program like SHELXT, which employs intrinsic phasing methods to find the initial positions of the heaviest atoms (in this case, Sulfur).
-
The output will be a preliminary model of the electron density map.
-
-
Initial Refinement (using SHELXL within Olex2):
-
Perform an initial isotropic refinement. This treats all atoms as spheres.
-
Examine the resulting model and the difference Fourier map (Q-peaks). Assign the atoms based on the expected molecular geometry and the electron density of the peaks (e.g., S > F > N > C).
-
-
Anisotropic Refinement:
-
Refine all non-hydrogen atoms anisotropically. This models the atoms as ellipsoids, accounting for their thermal motion, which is a more accurate physical description.
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms can typically be located in the difference Fourier map.
-
Methyl and amine hydrogens are often placed in calculated positions and refined using a "riding model" (AFIX instructions in SHELXL), which maintains idealized geometries.
-
-
Final Refinement and Convergence:
-
Continue refinement until the model converges. Convergence is indicated when the weighted R-factor (wR2) and the goodness-of-fit (GooF) values stabilize, and the maximum shift/e.s.d. becomes negligible.
-
-
Validation:
-
The final step is to generate a Crystallographic Information File (CIF).
-
Submit this CIF to the International Union of Crystallography's checkCIF service. This service validates the geometric and crystallographic details of the structure, flagging any potential issues (Alerts A, B, C) that may need to be addressed.
-
Expected Data & Interpretation
Upon successful refinement, a wealth of quantitative data will be generated. This data should be summarized for clarity and reporting.
Table 1: Representative Crystallographic Data
| Parameter | Expected Value/Range | Significance |
| Chemical Formula | C4 H4 F3 N3 S | Confirms the elemental composition of the crystal. |
| Formula Weight | 183.16 | Used for density calculation. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P21/c, P-1 | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å); β (°) | To be determined | The dimensions and angles of the unit cell. |
| V (ų) | To be determined | The volume of the unit cell. |
| Z | e.g., 2, 4 | The number of molecules per unit cell. |
| ρcalc (g/cm³) | ~1.6 - 1.8 | The calculated density of the crystal. |
| µ (mm⁻¹) | ~0.4 - 0.5 (for Mo Kα) | The linear absorption coefficient, important for absorption corrections. |
| R1, wR2 [I > 2σ(I)] | R1 < 0.05, wR2 < 0.10 | Key indicators of the quality of the fit between the model and the data. |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good model and correct weighting scheme. |
Interpretation of Results:
The final refined structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest will be the orientation of the N-methyl group relative to the thiadiazole ring and the rotational conformation of the CF3 group. The analysis of the crystal packing will identify any hydrogen bonds, such as N-H···N interactions, which are crucial for understanding the supramolecular assembly and can serve as a proxy for potential interactions in a protein binding pocket.
Conclusion
This application note provides a robust and detailed framework for the complete single-crystal X-ray diffraction analysis of this compound. By following these protocols, from meticulous crystallization to rigorous refinement and validation, researchers can obtain high-quality structural data. This information is not an end in itself but a critical tool that provides profound insights into molecular conformation and intermolecular interactions, thereby accelerating the data-driven design of novel therapeutic agents and advanced materials.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 1,3,4-Thiadiazole as a Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: SADABS: Program for Empirical Absorption Correction of Area Detector Data Source: University of Göttingen URL: [Link]
-
Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]
-
Title: Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
-
Title: The checkCIF/PLATON service Source: International Union of Crystallography (IUCr) URL: [Link]
In vitro assays for testing the biological activity of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
An Application Note and Protocol Guide
A Framework for In Vitro Biological Profiling of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Abstract
This guide provides a comprehensive framework of application notes and detailed protocols for the initial in vitro biological characterization of this compound. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy to enhance metabolic stability and potency.[4] This document outlines a logical, tiered approach to screen for key biological activities, starting with broad cytotoxicity profiling, followed by mechanistic assays for apoptosis and cell cycle arrest, and concluding with targeted functional assays for enzyme inhibition and anti-inflammatory potential. Each protocol is designed as a self-validating system with integrated controls and data interpretation guidelines to ensure scientific rigor.
Foundational Screening: Cytotoxicity Profiling
Rationale: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. A cytotoxicity assay establishes the concentration range at which the compound exhibits biological activity, from sublethal to lethal effects. This data, typically expressed as the half-maximal inhibitory concentration (IC50), is fundamental for designing all subsequent mechanistic and functional studies.[5] We will employ the MTT assay, a robust and widely used colorimetric method that measures metabolic activity as an indicator of cell viability.
Protocol 1: MTT Assay for General Cytotoxicity
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. The subsequent solubilization of the formazan crystals allows for quantitative measurement of its concentration via absorbance spectroscopy.
Materials:
-
This compound (Test Compound)
-
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, PC-3 prostate carcinoma)[4][5]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
Doxorubicin (Positive Control)[6]
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Prepare identical dilutions for the positive control, Doxorubicin.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Test Wells: Cells + medium with test compound.
-
Positive Control: Cells + medium with Doxorubicin.
-
Vehicle Control: Cells + medium with the highest concentration of DMSO used in the test wells (e.g., 0.1%).
-
Untreated Control (100% Viability): Cells + fresh medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5] Observe the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Test / Absorbance_Untreated) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation:
| Cell Line | Tissue Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate Carcinoma | [Experimental Value] | [Experimental Value] |
Workflow Visualization:
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
Rationale: If the test compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[5] The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Furthermore, many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[8]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7] Flow cytometry is used to quantify the fluorescent signals from a large population of single cells.
Materials:
-
Selected cell line (e.g., the most sensitive line from Protocol 1)
-
Test Compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Workflow Visualization:
Target-Based Screening: Enzyme Inhibition
Rationale: The 1,3,4-thiadiazole scaffold is a known inhibitor of various enzymes critical to disease pathology, such as kinases and cyclooxygenases (COX).[1][9] An enzyme inhibition assay can determine if the test compound acts on a specific molecular target, providing insight into its mechanism of action. A COX-2 inhibition assay is a relevant choice, as COX-2 is implicated in both inflammation and cancer.
Protocol 3: COX-2 Fluorescent Inhibitor Screening Assay
Principle of the Assay: This assay uses a fluorometric method to measure the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and its peroxidase component then reduces PGG2 to PGH2. This protocol utilizes a probe that is oxidized by the peroxidase activity to produce a highly fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition of COX activity.
Materials:
-
COX-2 Fluorescent Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)
-
Recombinant human COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Assay Buffer
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Test Compound
-
96-well black plate (for fluorescence)
-
Fluorescent plate reader (Excitation/Emission ~535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound and positive control to a range of concentrations.
-
Assay Setup (96-well plate):
-
100% Activity Control: Add 10 µL of assay buffer.
-
Inhibitor Wells: Add 10 µL of test compound or positive control dilutions.
-
Background Wells: Add 10 µL of buffer.
-
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to the 100% activity and inhibitor wells. Add 10 µL of boiled enzyme to the background wells.
-
Pre-incubation: Gently shake and incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Signal Detection: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Initial Activity - Inhibitor Activity) / Initial Activity] * 100
-
Plot % Inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| Test Compound | COX-2 | [Experimental Value] |
| Celecoxib | COX-2 | [Experimental Value] |
Workflow Visualization:
Cellular Functional Assays: Anti-inflammatory Activity
Rationale: To assess the compound's activity in a relevant cellular context, an anti-inflammatory assay is invaluable. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.[10] Measuring the inhibition of these mediators provides a functional readout of the compound's anti-inflammatory potential.
Protocol 4: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle of the Assay: Activated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified by measuring its absorbance at 540 nm. A reduction in color indicates inhibition of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Test Compound
-
LPS (from E. coli)
-
Dexamethasone (Positive Control)
-
Griess Reagent Kit (Component A: Sulfanilamide; Component B: N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Note: It is crucial to perform a parallel MTT assay (Protocol 1) on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity.[10]
-
Pathway Visualization:
References
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
- PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
- ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Unknown Source. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- National Institutes of Health (NIH). (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
- PubMed Central (PMC). (n.d.). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- PubMed. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents.
- PubMed Central (PMC). (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- PubMed Central (PMC). (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives.
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro.
- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
- PubMed Central (PMC). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- National Institutes of Health (NIH). (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents.
Sources
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Understanding the Molecule and Potential Impurities
This compound is synthesized by the cyclization of N-methylthiosemicarbazide with trifluoroacetic anhydride.[1] The trifluoromethyl group imparts unique properties to the molecule, such as increased metabolic stability and lipophilicity, but can also present specific challenges during purification.[2]
A successful purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture.
Common Impurities:
-
Unreacted Starting Materials: N-methylthiosemicarbazide and trifluoroacetic anhydride.
-
Hydrolysis Products: Trifluoroacetic acid, formed from the reaction of trifluoroacetic anhydride with any residual water.
-
Partially Reacted Intermediates: Acyclic intermediates that have not fully cyclized.
-
Side-Reaction Products: Potential products from the degradation of starting materials or the desired product under the reaction conditions.
The purification strategy should aim to efficiently remove these impurities while maximizing the recovery of the target compound.
II. Purification Troubleshooting FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Recrystallization
Q1: My compound precipitates as an oil during recrystallization. What should I do?
A1: Oiling out is a common problem when the solute is highly soluble in the hot solvent and the solution becomes supersaturated too quickly upon cooling. Here are several troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a different solvent system: A mixture of solvents can be effective. If your compound is very soluble in a particular solvent, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q2: I am getting very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
The compound has significant solubility in the cold solvent: To mitigate this, cool the crystallization mixture thoroughly in an ice bath before filtration.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Q3: What are good starting solvents for recrystallization of this compound?
A3: Based on the purification of the closely related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, hexane is a good anti-solvent.[3] Given the structure of the target compound, a systematic approach to finding a suitable solvent system is recommended.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Expected Solubility |
| Non-polar | Hexane, Heptane, Cyclohexane | Likely to be a good anti-solvent (low solubility). |
| Moderately Polar | Toluene, Dichloromethane, Ethyl Acetate | Good candidates for the primary solvent (moderate to high solubility at elevated temperatures). |
| Polar Protic | Ethanol, Methanol, Isopropanol | May have high solubility even at room temperature, but could be used in a co-solvent system with a non-polar solvent. |
B. Column Chromatography
Q1: My compound is not moving from the baseline on the silica gel column, even with a high concentration of ethyl acetate in hexane.
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Increase the polarity of the mobile phase: Add a more polar solvent like methanol or ethanol to your mobile phase in small increments (e.g., 1-5%). A common mobile phase for polar compounds is a mixture of dichloromethane and methanol.
-
Consider an alternative stationary phase: If your compound is basic, it may be interacting strongly with the acidic silica gel. You could try using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[4]
Q2: My compound is eluting with impurities, even though they have different Rf values on the TLC plate.
A2: This can be due to several factors:
-
Overloading the column: If you load too much crude material, the separation efficiency will decrease, leading to overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor column packing: An improperly packed column will have channels that allow for poor separation. Ensure your silica gel is packed uniformly.
-
Inappropriate solvent system: The chosen solvent system may not be optimal for separation on a larger scale. Try to find a solvent system that gives a good separation of spots on the TLC plate, with the desired compound having an Rf value between 0.2 and 0.4.[4]
Q3: My compound appears to be degrading on the silica gel column.
A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.
-
Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% of triethylamine. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be good alternatives for acid-sensitive compounds.[4]
-
Work quickly: Do not let the compound sit on the column for an extended period.
III. Detailed Purification Protocols
A. Protocol 1: Purification by Column Chromatography
This protocol is adapted from the purification of a structurally similar compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[3]
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with your chosen mobile phase. A good starting mobile phase is a 9:1 mixture of hexane and ethyl acetate.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
B. Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Experiment with small amounts of your crude material to find a suitable solvent or solvent system. A good system will dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
IV. Purity Assessment
Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic methods is recommended.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of your compound.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm). A photodiode array (PDA) detector is useful for checking peak purity. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can also be used for purity assessment.
-
¹H NMR: Will confirm the presence of the methyl group and the N-H proton.
-
¹³C NMR: Will show the characteristic signals for the carbons in the thiadiazole ring and the trifluoromethyl group.
-
¹⁹F NMR: This is a particularly useful technique for trifluoromethyl-containing compounds.[5] The trifluoromethyl group will give a sharp singlet in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities will be readily apparent.[6] Quantitative ¹⁹F NMR can be a powerful tool for determining the absolute purity of the sample.[7]
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A general workflow for the purification and analysis of the target compound.
VI. References
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link]
-
Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Optimizing reaction conditions for the synthesis of trifluoromethylated thiadiazoles
Technical Support Center: Synthesis of Trifluoromethylated Thiadiazoles
Welcome to the technical support center for the synthesis of trifluoromethylated thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The incorporation of a trifluoromethyl (CF₃) group into the thiadiazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making these structures highly valuable in drug discovery and materials science.[1][2]
However, the synthesis of these molecules is not without its challenges. This document provides in-depth, experience-driven guidance to help you navigate common experimental hurdles and optimize your reaction conditions for maximal yield and purity.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that form the basis of a successful synthesis campaign.
Q1: What are the most common and reliable synthetic routes to trifluoromethylated 1,3,4-thiadiazoles?
The most prevalent and robust method involves the acid-catalyzed cyclization and dehydration of a trifluoroacetylated thiosemicarbazide intermediate.[3][4] This precursor is typically formed by reacting a thiosemicarbazide with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetic acid. The subsequent cyclization is a critical step that forms the thiadiazole ring. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are frequently employed to drive this transformation.[3][5][6]
Q2: Why is the choice of the cyclizing/dehydrating agent so critical?
The choice of acid is paramount as it influences both reaction rate and the final impurity profile.
-
Sulfuric Acid (H₂SO₄): A strong, effective, and economical choice. However, its powerful oxidizing nature can lead to charring and side-product formation if the reaction temperature is not carefully controlled.[6][7]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures. It is less oxidizing than H₂SO₄, often leading to cleaner reactions, but can be viscous and difficult to handle, complicating product workup.[3]
-
Phosphorus Oxychloride (POCl₃): A potent dehydrating agent that works well for a variety of substrates.[5][6] It is highly reactive and corrosive, requiring careful handling in an inert atmosphere.
The optimal agent depends on the specific substrate's stability and functional group tolerance. A preliminary screening of these agents is highly recommended during methods development.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward and cost-effective method for real-time reaction monitoring.[8] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediate (acylthiosemicarbazide), and the final trifluoromethylated thiadiazole product. The disappearance of the starting material spot and the appearance of a new, typically more non-polar, product spot indicates reaction progression.
Q4: My final product is difficult to purify. What are the common culprits and solutions?
Purification challenges often stem from residual starting materials or closely related side products.
-
Recrystallization: This is the preferred method for purification if a suitable solvent system can be identified.[8] Ethanol, methanol, or mixtures containing ethyl acetate are often good starting points.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative.[8] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.
-
Acid/Base Wash: During workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent issues. The cause can often be traced to one of several key factors.
-
Potential Cause 1.1: Inactive or Impure Starting Materials
-
The Chemistry: The purity of the initial thiosemicarbazide and the trifluoroacetylating agent is critical. Contaminants can interfere with the reaction, and moisture can hydrolyze reactive intermediates.
-
Solution:
-
Verify the purity of your starting materials via NMR or melting point analysis.
-
Ensure reagents like trifluoroacetic anhydride are fresh and have been stored under anhydrous conditions.
-
Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to moisture.
-
-
-
Potential Cause 1.2: Suboptimal Reaction Temperature
-
The Chemistry: The cyclodehydration step is typically endothermic and requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition of the product or starting materials.
-
Solution:
-
If no product is forming at a lower temperature, gradually increase the heat while monitoring via TLC. A common range for H₂SO₄-catalyzed cyclization is 80-100 °C.[7]
-
If decomposition (charring) is observed, reduce the temperature or consider a milder dehydrating agent like PPA.
-
-
-
Potential Cause 1.3: Inefficient Dehydration
-
The Chemistry: The removal of a water molecule is the final step in forming the aromatic thiadiazole ring. If the dehydrating agent is not effective enough or is used in insufficient quantity, the reaction will stall at the intermediate stage.
-
Solution:
-
Ensure the dehydrating agent is used in sufficient excess. For viscous reagents like PPA, ensure adequate stirring to maintain a homogenous mixture.
-
Consider switching to a more powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), if others fail.[5]
-
-
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Formation of Significant Impurities
The presence of side products complicates purification and reduces the overall yield of the desired compound.
-
Potential Cause 2.1: Incomplete Cyclization
-
The Chemistry: If the reaction is not driven to completion, the acylthiosemicarbazide intermediate will remain. This intermediate is more polar than the final thiadiazole product.
-
Solution:
-
Increase the reaction time or temperature to ensure full conversion.
-
Confirm that the dehydrating agent is sufficiently active and present in the correct stoichiometric amount.
-
-
-
Potential Cause 2.2: Hydrolysis of Product or Intermediates
-
The Chemistry: The trifluoromethyl group can activate adjacent carbonyls or the thiadiazole ring towards nucleophilic attack by water, especially under harsh acidic or basic workup conditions.
-
Solution:
-
Perform the workup using ice-cold water or brine to minimize hydrolysis.
-
Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Ensure all extraction solvents are anhydrous.
-
-
The following table summarizes hypothetical results from an optimization study, illustrating how changing conditions can impact product purity.
| Entry | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) |
| 1 | H₂SO₄ | 80 | 2 | 65 | 88 |
| 2 | H₂SO₄ | 110 | 2 | 55 | 75 (Decomposition noted) |
| 3 | PPA | 100 | 4 | 78 | 95 |
| 4 | POCl₃ | 90 | 3 | 85 | 97 |
As shown, higher temperatures with H₂SO₄ (Entry 2) can decrease purity, while stronger dehydrating agents like POCl₃ (Entry 4) can lead to high yield and purity under controlled conditions.
Section 3: Optimized Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, a common building block.
Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Trifluoroacetic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Formation of the Acylthiosemicarbazide Intermediate.
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend thiosemicarbazide (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a white precipitate is typically observed.
-
-
Step 2: Cyclodehydration.
-
Cool the mixture back down to 0 °C.
-
Carefully add phosphorus oxychloride (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
-
Step 3: Workup and Isolation.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Step 4: Purification.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to afford the title compound as a white crystalline solid.
-
Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
-
Sources
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine stability and degradation pathways
Technical Support Center: N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
A Guide to Stability and Degradation for Researchers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile and potential degradation pathways of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
The unique structure of this molecule, featuring a 1,3,4-thiadiazole core, a stabilizing trifluoromethyl (CF3) group, and an N-methyl amine substituent, results in a distinct chemical behavior. The trifluoromethyl group is known to significantly enhance metabolic and chemical stability, a feature that makes such compounds valuable in pharmaceutical and agrochemical research[1][2][3][4]. However, like all complex organic molecules, it is susceptible to degradation under specific environmental and experimental conditions. This guide will walk you through its expected stability profile.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What is the expected general stability of this compound in solid form and in solution?
A: In its solid, crystalline form, the compound is expected to be highly stable when stored under standard conditions (cool, dry, and dark). The 1,3,4-thiadiazole ring is an aromatic heterocycle, which confers significant stability[5][6]. Furthermore, the electron-withdrawing nature of the trifluoromethyl (CF3) group enhances the overall chemical stability of the molecule compared to non-fluorinated analogs[2].
In solution, its stability is highly dependent on the solvent, pH, and temperature. While generally stable in aprotic solvents like DMSO and acetonitrile for short-term storage, prolonged storage in solution is not recommended without prior stability assessment. Protic solvents, especially aqueous buffers, can promote degradation.
Q2: Which chemical moieties are the most likely points of degradation?
A: There are two primary sites of potential degradation:
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The 1,3,4-Thiadiazole Ring: This ring system, while aromatic, can be susceptible to nucleophilic attack, leading to hydrolytic cleavage. This is most often observed under neutral to basic pH conditions during extended incubation periods[7][8].
-
The N-methyl-amine Group: While less reactive than the ring, this group can be susceptible to oxidation under specific conditions. Thermal degradation pathways for N-methylated amines on heterocyclic rings have also been documented, though this typically requires elevated temperatures[9][10][11].
The C-CF3 bond is exceptionally strong and is not considered a likely point of degradation under typical experimental conditions.
Q3: How does pH affect the stability of the compound in aqueous buffers?
A: The stability is significantly pH-dependent.
-
Acidic pH (pH 1-4): The compound is expected to be relatively stable. Protonation of the ring nitrogens can protect it from nucleophilic attack.
-
Neutral to Basic pH (pH 7-10): The compound is most vulnerable in this range. The 1,3,4-thiadiazole ring is susceptible to hydroxide-mediated hydrolysis, which can lead to ring-opening and loss of biological activity[7][8]. For any assays in this pH range, it is critical to use freshly prepared solutions and minimize incubation times.
Q4: Is the compound sensitive to light or temperature?
A:
-
Photostability: Heterocyclic aromatic compounds can be susceptible to photodegradation. While the CF3 group can sometimes enhance photostability, direct or prolonged exposure to high-intensity UV light should be avoided[1][12]. Always store solutions in amber vials or protect them from light.
-
Thermal Stability: The compound is expected to be thermally stable up to at least 250°C in its solid form[13][14]. In solution, high temperatures (e.g., >60°C) will accelerate degradation, especially hydrolytic and oxidative processes. For long-term storage, keeping solutions at -20°C or -80°C is recommended.
Troubleshooting Experimental Inconsistencies
Unexpected results in biological or chemical assays can often be traced back to compound instability. Use this table to diagnose potential issues.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Loss of biological activity over time in an assay. | Hydrolytic Degradation: The 1,3,4-thiadiazole ring is likely cleaving at neutral or basic pH, especially with long incubation times at 37°C[7][8]. | 1. Prepare Fresh Solutions: Make stock solutions fresh and dilute to the final concentration immediately before use. 2. Run a Stability Control: Incubate the compound in the assay buffer (without cells or enzymes) for the duration of the experiment and analyze by HPLC to quantify degradation. 3. Adjust Buffer pH: If compatible with the assay, consider using a buffer with a slightly acidic pH to slow hydrolysis. |
| Inconsistent assay results (high variability). | Precipitation: The compound or its degradation products may have poor solubility in the aqueous assay buffer, leading to inconsistent concentrations. | 1. Verify Solubility: Determine the kinetic solubility of the compound in your specific assay medium. 2. Use Co-solvents: If the final DMSO concentration is low (<0.5%), consider if a small increase is permissible to maintain solubility. 3. Filter Solutions: Before use, filter the final diluted solution through a 0.22 µm syringe filter to remove any precipitated material. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Forced Degradation: The compound is degrading under the experimental conditions (e.g., exposure to light, heat, or reactive chemicals in the medium). | 1. Identify the Stressor: Systematically protect the compound from light, heat, and air (e.g., use amber vials, work on ice, sparge solutions with nitrogen). 2. Perform a Forced Degradation Study: Intentionally stress the compound to identify the degradation products and establish a degradation profile (see Protocol 1). This helps in developing a stability-indicating analytical method[15][16]. |
| Discrepancy between biochemical and cell-based assay results. | Metabolic Degradation: Intracellular enzymes (e.g., cytochrome P450s) may be metabolizing the compound into inactive forms[7][8]. The CF3 group enhances metabolic stability but does not always prevent it entirely[3]. | 1. Perform Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic half-life of the compound. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and understand the metabolic pathway. This can inform future structural modifications. |
Investigating Degradation: Key Protocols & Workflows
To proactively understand the stability limits of this compound, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.
Forced Degradation Experimental Workflow
The following diagram outlines a standard workflow for assessing compound stability.
Caption: Workflow for a forced degradation study.
Protocol 1: Assessing Hydrolytic Stability
This protocol determines the compound's stability under acidic and basic conditions.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Incubation:
-
Acidic: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in an amber vial. Incubate at 60°C.
-
Basic: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in an amber vial. Keep at room temperature (basic hydrolysis is often rapid).
-
Control: Add 1 mL of the stock solution to 9 mL of the HPLC mobile phase. Keep protected from light at 4°C.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately quench the reaction by neutralizing the sample. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the time-zero or control sample.
-
Use a photodiode array (DAD) detector to perform peak purity analysis on the parent peak to ensure it is not co-eluting with a degradant.
-
Potential Degradation Pathways
Based on the chemistry of the 1,3,4-thiadiazole ring and related structures, the following degradation pathways are most probable.
Illustrative Degradation Pathways Diagram
Caption: Potential degradation pathways for the title compound.
-
Hydrolytic Degradation (Major Pathway): Under neutral or, more rapidly, basic conditions, the 1,3,4-thiadiazole ring is susceptible to nucleophilic attack by water or hydroxide ions. This can lead to cleavage of the C-S bond, resulting in a ring-opened acylthiourea intermediate, which may further decompose[7][8][17]. This is often the primary cause of instability in aqueous media.
-
Oxidative Degradation (Minor Pathway): Strong oxidizing agents (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid) can oxidize the sulfur atom in the thiadiazole ring. This can lead to the formation of the corresponding S-oxide and, with further oxidation, the S,S-dioxide[2]. This pathway is less common under typical biological assay conditions but can be relevant during synthesis or in the presence of reactive oxygen species.
By understanding these potential liabilities, researchers can design more robust experiments, ensure the quality of their data, and make informed decisions in the development of molecules based on the this compound scaffold.
References
- BenchChem. (n.d.). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
- 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. (n.d.).
- Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., & Zanatta, N. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). This compound.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9).
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.).
- Petrow, V., Stephenson, O., & Wild, A. (1958). Preparation and hydrolysis of some derivatives of 1:3:4-thiadiazole. Journal of The Chemical Society (resumed).
- Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. (n.d.).
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023).
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2025).
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.).
- Impact of N-heterocyclic amine modulators on the structure and thermal conversion of a zeolitic imidazole framework. (n.d.). PubMed Central.
- Geetha, B. R., et al. (2023). Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
- Cope, A. C., & LeBel, N. A. (1960). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society.
- Posvic, H., & De Meireles, J. C. (1980). The thermolysis of heterocyclic aminimines. Journal of Heterocyclic Chemistry, 17(6), 1241-1243.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021).
- NIST. (n.d.). 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.
- Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017).
-
Amerigo Scientific. (n.d.). 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.).
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky.
- Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine.... (n.d.).
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega.
-
Synthesis, Spectroscopic and Crystal Structure Analysis of N-[imidazolidin-2-ylidene]-5-(thien-2-yl)[1][2][7]thiadiazole-2-amine. (2014). ResearchGate.
Sources
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. thieme-connect.com [thieme-connect.com]
- 17. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction yields.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific issues you may encounter during the two main stages of the synthesis: the formation of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor and its subsequent N-methylation.
Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
The synthesis of the thiadiazole ring is a critical step that often dictates the overall yield and purity of the final product. A common method involves the cyclization of thiosemicarbazide with trifluoroacetic acid.[1][2]
Question: My yield of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this cyclization reaction can stem from several factors, primarily incomplete reaction, side product formation, and degradation. Here’s a systematic approach to troubleshooting:
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Incomplete Cyclization: The dehydration-cyclization of the acylthiosemicarbazide intermediate is a key step.[1] Insufficiently strong dehydrating agents or inadequate reaction temperatures can lead to an incomplete reaction.
-
Expert Insight: While various dehydrating agents like sulfuric acid and phosphorus halides can be used, a mixture of polyphosphoric acid (PPA) and sulfuric acid has been shown to be effective for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[2][3] This combination provides a highly acidic and dehydrating medium, driving the reaction to completion.
-
Troubleshooting Protocol:
-
Ensure your dehydrating agent is fresh and anhydrous.
-
Consider using a PPA/H₂SO₄ mixture (e.g., 3:1 by weight) for improved results.[2]
-
Carefully control the reaction temperature. The cyclodehydration is often heated to temperatures between 100°C and 120°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Side Product Formation: The formation of side products is a common cause of low yields.[1]
-
Expert Insight: One potential side reaction is the hydrolysis of the trifluoromethyl group under harsh acidic conditions, although it is generally stable. A more likely issue is the formation of oligomeric byproducts.
-
Troubleshooting Protocol:
-
Maintain a homogenous reaction mixture with efficient stirring.
-
Control the rate of addition of reagents to prevent localized overheating and side reactions.
-
Upon completion, quenching the reaction by pouring it into cold water is crucial to precipitate the product and prevent further reactions.[4][5]
-
-
-
Product Isolation and Purification: Inefficient isolation can lead to significant product loss.
-
Expert Insight: The product, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, is a solid that can be isolated by filtration after precipitation.[4][5] The pH of the solution during precipitation is critical.
-
Troubleshooting Protocol:
-
After quenching the reaction in cold water, carefully neutralize the mixture with a base (e.g., 50% NaOH solution) to a pH of around 9 to ensure complete precipitation of the amine.[4][5]
-
Wash the filtered product with cold water to remove any remaining acid and inorganic salts.[4][5]
-
Drying the product thoroughly is essential before proceeding to the next step.
-
-
Visualizing the Synthetic Pathway and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of the thiadiazole precursor.
Part 2: N-Methylation of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
The final step involves the selective methylation of the amino group. This reaction can be prone to over-methylation and the formation of isomeric products if not carefully controlled.
Question: I am observing multiple spots on my TLC after the methylation reaction, and the yield of the desired N-methyl product is low. What's happening?
Answer: The presence of multiple products indicates a lack of selectivity in the methylation reaction. The primary amino group of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole has two reactive N-H protons, and the heterocyclic nitrogen atoms can also potentially be methylated.
-
Over-methylation (Formation of N,N-dimethyl product): Using a strong methylating agent in excess can lead to the formation of the di-methylated product.
-
Expert Insight: Reagents like methyl iodide or dimethyl sulfate are commonly used for N-methylation. The stoichiometry of the methylating agent is critical.
-
Troubleshooting Protocol:
-
Use a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Slowly add the methylating agent to the reaction mixture to maintain control.
-
Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant formation of the di-methylated product occurs.
-
-
-
Methylation at the Heterocyclic Nitrogen: The nitrogen atoms within the thiadiazole ring can also undergo methylation, leading to isomeric products.
-
Expert Insight: The basicity of the exocyclic amino group versus the endocyclic nitrogen atoms plays a role in selectivity. In many cases, the exocyclic amino group is more nucleophilic.
-
Troubleshooting Protocol:
-
The choice of base and solvent can influence the selectivity. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often preferred.
-
Running the reaction at lower temperatures can improve selectivity.
-
-
Optimized N-Methylation Protocol
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Readily available and effective methylating agents. |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Deprotonates the amino group to increase its nucleophilicity. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Stoichiometry | 1.0-1.2 equivalents of methylating agent | Minimizes over-methylation. |
Visualizing the Methylation Challenges
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial heterocyclic synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers in the field. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Q1: My reaction is yielding a significant amount of an isomeric byproduct that is difficult to separate from my desired 2-amino-1,3,4-thiadiazole. What is this byproduct and how can I prevent its formation?
A1: The most common isomeric byproduct in this synthesis is a 1,2,4-triazole-3-thione derivative. The formation of this isomer is highly dependent on the reaction conditions, particularly the pH.[1]
-
Causality: The cyclization of the key intermediate, the acylthiosemicarbazide, can proceed through two different pathways. Under acidic conditions , the reaction is generally regioselective for the formation of the desired 2-amino-1,3,4-thiadiazole. This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring the attack by the sulfur atom. In contrast, under basic conditions , the deprotonated nitrogen of the thiosemicarbazide moiety becomes a more potent nucleophile, leading to an intramolecular attack on the carbonyl carbon and subsequent cyclization to the 1,2,4-triazole-3-thione.[1]
-
Troubleshooting & Prevention:
-
Maintain Acidic Conditions: Ensure your reaction medium is acidic. The use of dehydrating agents that also serve as strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is often effective.[2] If you are using a milder dehydrating agent, consider adding a catalytic amount of a strong acid.
-
Avoid Basic Workup (Initially): During the workup, avoid immediate basification of the reaction mixture until the cyclization is complete. Quenching the reaction in ice-cold water is a standard procedure.
-
Monitor by TLC: Use thin-layer chromatography (TLC) to monitor the reaction progress. The 1,2,4-triazole byproduct will likely have a different polarity and thus a different Rf value compared to your desired product.
-
Q2: I have isolated a product with a mass corresponding to the loss of sulfur and the incorporation of oxygen. What is this side product and why did it form?
A2: This byproduct is likely the corresponding 2-amino-1,3,4-oxadiazole . This occurs due to a desulfurization side reaction.
-
Causality: The formation of the oxadiazole is typically promoted by the presence of strong oxidizing agents or certain dehydrating agents that can facilitate the elimination of sulfur.[3][4][5] For instance, some reagents used for cyclization can inadvertently oxidize the thiocarbonyl group of the acylthiosemicarbazide intermediate.
-
Troubleshooting & Prevention:
-
Choice of Reagents: Be mindful of the reagents used. If you are observing oxadiazole formation, consider switching to a milder dehydrating agent that does not have strong oxidizing properties. For example, tosyl chloride in pyridine is an alternative to harsher reagents.[5]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions, especially if your starting materials or intermediates are sensitive to air oxidation.
-
Q3: My reaction is sluggish, and I'm isolating a significant amount of unreacted starting material or an intermediate. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue and can often be traced back to the stability of the acylthiosemicarbazide intermediate and the efficiency of the cyclization step.
-
Causality: The cyclization of the acylthiosemicarbazide to the 2-amino-1,3,4-thiadiazole is a dehydration reaction. If the dehydrating agent is not effective enough or if the reaction temperature is too low, the equilibrium will not favor the product.[6]
-
Troubleshooting & Optimization:
-
Choice and Amount of Dehydrating Agent: The selection and stoichiometry of the dehydrating agent are critical. For polyphosphate ester (PPE), a milder alternative to PPA, it has been shown that a sufficient excess is necessary to drive the reaction to completion.[7][8]
-
Temperature and Reaction Time: Many of these cyclizations require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at a certain temperature, a modest increase may be beneficial. However, be cautious of excessively high temperatures which can lead to degradation. Monitoring the reaction by TLC is the best way to determine the optimal reaction time.
-
Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[9]
-
Q4: My final product is a sticky oil or a low-melting solid, making it difficult to purify. What are the likely causes and how can I obtain a crystalline product?
A4: This is a frequent problem in organic synthesis and is usually due to the presence of impurities or residual solvent.
-
Causality: Unreacted starting materials, byproducts (such as the triazole or oxadiazole), or residual high-boiling solvents can act as impurities that inhibit crystallization.
-
Troubleshooting & Purification Strategies:
-
Thorough Drying: Ensure your product is completely free of solvent by drying it under high vacuum for an extended period.
-
Trituration: If the product is an oil or a sticky solid, trituration with a non-polar solvent like hexane or diethyl ether can help to induce crystallization by dissolving the impurities while the desired product remains as a solid.
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Recrystallization: If trituration is unsuccessful, recrystallization from a suitable solvent system is the next step. You may need to screen several solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For challenging separations, column chromatography is a powerful tool. A careful selection of the stationary and mobile phases is crucial for achieving good separation between your product and any impurities.
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Section 2: Reaction Mechanisms and Pathways
Understanding the reaction mechanisms is fundamental to troubleshooting and optimizing your synthesis. Below are diagrams illustrating the desired reaction pathway and the competing side reactions.
Desired Pathway: Acid-Catalyzed Cyclization to 2-Amino-1,3,4-Thiadiazole
Caption: Acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazole.
Competing Side Reaction Pathways
Caption: Competing reaction pathways in thiadiazole synthesis.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common method of preparing 2-amino-1,3,4-thiadiazoles.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Ethanol
-
10% Sodium carbonate solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1 equivalent) in ethanol.
-
To this solution, add thiosemicarbazide (1 equivalent) and stir until all solids are dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
A precipitate should form. Carefully neutralize the mixture by adding 10% sodium carbonate solution dropwise until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture.
Section 4: Data Summary
The choice of synthetic method can significantly impact the yield and reaction time. The following table provides a comparison of different methods for the synthesis of 2-amino-1,3,4-thiadiazoles.
| Method | Dehydrating/Cyclizing Agent | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | Conc. H₂SO₄ | 3-5 hours | 70-85% | [9] |
| Microwave Irradiation | Conc. H₂SO₄ | 5-10 minutes | 75-90% | [9] |
| Polyphosphate Ester (PPE) | PPE | 1-3 hours | 60-80% | [7][8] |
| Phosphorus Pentachloride | PCl₅ | 1-2 hours (at RT) | >90% |
Section 5: Hantzsch Thiazole Synthesis: An Alternative Route
For certain substrates, the Hantzsch thiazole synthesis can be a valuable alternative for preparing related thiazole structures, though it does not directly yield 2-amino-1,3,4-thiadiazoles. It involves the reaction of an α-haloketone with a thioamide.[10][11][12][13][14]
Q5: When should I consider the Hantzsch thiazole synthesis, and what are the potential side reactions?
A5: The Hantzsch synthesis is particularly useful when you want to construct a thiazole ring with specific substituents at the 2, 4, and 5 positions, which may not be easily accessible through the thiosemicarbazide route.
-
Potential Side Reactions:
-
Formation of Imino-dihydrothiazoles: Under acidic conditions, the reaction can sometimes yield the isomeric 2-imino-2,3-dihydrothiazole.[15]
-
Self-condensation of the α-haloketone: If the thioamide is not sufficiently reactive, the α-haloketone can undergo self-condensation.
-
Over-alkylation: The product thiazole can sometimes be alkylated by the starting α-haloketone, leading to thiazolium salts.
-
References
- BenchChem. (2025).
- SynArchive. Hantzsch Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Mini Reviews in Organic Chemistry, 2004, 1(4), 377-385.
- Molecules, 2019, 24(21), 3956. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants.
- CUTM Courseware. Thiazole.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- Molecules, 2016, 21(11), 1483.
- Journal of Heterocyclic Chemistry, 2012, 49(1), 42-60.
- Molecules, 2021, 26(17), 5159.
- Indian Journal of Heterocyclic Chemistry, 2009, 19(1), 83-84. Synthesis of 2-amino-1-3-4-thiadiazoles.
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- ResearchGate.
- PubMed.
- Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
- ResearchGate. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole.
- Der Pharma Chemica, 2015, 7(2), 127-131. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole.
- ResearchGate. Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole.
- PubMed. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds.
- ResearchGate.
- PubMed.
- ResearchGate. A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE.
- Molecules, 2013, 18(10), 12613-12660.
- Frontiers in Chemistry, 2022, 10, 963725. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Journal of Heterocyclic Chemistry, 2020, 57(8), 3153-3160. Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines.
- Molecules, 2020, 25(18), 4276. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- YouTube.
- Organic Letters, 2017, 19(21), 5844-5847. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- ResearchGate. Thiosemicarbazides: Synthesis and reactions.
- ResearchGate.
- International Journal of Pharmaceutical Sciences Review and Research, 2011, 8(1), 1-10. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Molecules, 2018, 23(1), 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- Dovepress, 2018, 11, 235-255. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- ResearchGate. Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones.
- Walsh Medical Media.
- Organic Letters, 2021, 23(15), 5899-5904. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester.
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Technical Support Center: HPLC Analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to develop robust and reliable analytical methods.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a heterocyclic compound with features that directly influence its chromatographic behavior.
Chemical Structure:
The structure reveals a moderately polar molecule containing a basic secondary amine group (N-methyl) and a highly electronegative trifluoromethyl (CF3) group.[1] The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle.[2] These features are critical for selecting the appropriate column and mobile phase.
Key Physicochemical Properties:
| Property | Value / Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C4H4F3N3S | --- |
| Molecular Weight | 183.15 g/mol | Influences diffusion and mass transfer characteristics.[1][3] |
| Functional Groups | Secondary Amine (-NHCH3) | Basic nature; prone to strong interactions with acidic silanols on silica-based columns, potentially causing peak tailing.[4][5] Mobile phase pH control is critical. |
| Trifluoromethyl (-CF3) | Increases lipophilicity and can alter selectivity.[1] | |
| 1,3,4-Thiadiazole Ring | Aromatic heterocycle; contributes to UV absorbance and potential for π-π interactions with certain stationary phases.[2] | |
| Polarity | Moderately Polar / Hydrophilic | Reversed-phase chromatography is a suitable starting point, but retention may be limited on standard C18 phases. Specialized polar-compatible or HILIC columns may be necessary.[6][7][8] |
| pKa (Predicted) | ~7.5 - 8.5 (for the secondary amine) | This is a critical parameter. To ensure consistent ionization and good peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the pKa.[9] |
| UV Absorbance | Expected λmax ~250-280 nm | The thiadiazole ring system provides UV chromophores suitable for detection. An initial wavelength of 254 nm is a common starting point. |
| Solubility | Soluble in organic solvents like Methanol and Acetonitrile | Sample and standard preparation should be straightforward. Ensure the sample diluent is compatible with the mobile phase to prevent peak distortion. |
Section 2: Recommended Starting HPLC Method
Based on the analyte's properties, the following reversed-phase HPLC method serves as a robust starting point for analysis. The rationale behind each parameter is provided to facilitate understanding and future optimization.
Experimental Protocol: Initial HPLC Parameters
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column is the workhorse of reversed-phase HPLC. The smaller particle size (1.8 µm) provides high efficiency, leading to sharper peaks and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS compatibility. It sets the mobile phase pH to ~2.7, which is well below the analyte's pKa, ensuring the basic amine is fully protonated. This minimizes secondary interactions with silanols, a primary cause of peak tailing.[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is essential for initial method development to elute the main compound and any potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak efficiency. It also ensures method robustness against minor ambient temperature fluctuations.[10][11] |
| Injection Volume | 2 µL | A small injection volume minimizes the potential for column overload and peak distortion, especially when the sample solvent is stronger than the initial mobile phase.[12] |
| Detector | UV at 254 nm | A standard wavelength for aromatic and heterocyclic compounds. A full UV scan should be performed on a pure standard to determine the optimal λmax for maximum sensitivity. |
| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that approximates the initial mobile phase conditions is ideal. If the sample is dissolved in a solvent much stronger than the starting mobile phase, it can lead to peak fronting or splitting.[12][13] |
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis of this compound, providing systematic, step-by-step solutions.
Q1: Why is my peak for the main compound tailing, and how can I fix it?
Answer: Peak tailing for a basic compound like this is almost always caused by unwanted secondary interactions between the protonated amine group and negatively charged (ionized) residual silanol groups on the silica surface of the HPLC column.[4][9]
Systematic Troubleshooting Protocol:
-
Verify Mobile Phase pH: The most critical factor is ensuring the mobile phase pH is low enough to both fully protonate your analyte and suppress the ionization of silanol groups.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column and act as active sites, causing tailing.
-
Action: Flush the column with a strong, acidic solvent mixture (e.g., 70:30 Acetonitrile:Water with 0.5% TFA), followed by a high-organic wash. If tailing persists, the column may be irreversibly contaminated.
-
-
Consider an Alternative Column: If pH adjustment doesn't solve the issue, the column itself may not be suitable.
-
Action: Switch to a column with a different base silica or bonding technology. Modern "base-deactivated" or "polar-embedded" columns are designed to shield residual silanols and provide excellent peak shape for basic compounds.[9]
-
-
Evaluate for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Action: Reduce the injection volume or dilute the sample by a factor of 10 and re-inject.[12] If the peak shape improves, column overload was the issue.
-
Troubleshooting Logic: Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Q2: My retention time is shifting between injections. What is the cause?
Answer: Retention time shifts can be frustrating and point to either a physical issue with the HPLC system (affecting flow rate) or a chemical issue (affecting the column or mobile phase).[10][11][14]
Systematic Troubleshooting Protocol:
-
Differentiate Between Physical and Chemical Causes:
-
Troubleshooting Physical Shifts (t0 is variable):
-
Check for Leaks: Even a small, non-dripping leak can cause flow rate fluctuations.[14][15] Systematically check all fittings from the pump to the detector.
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed, as air bubbles in the pump head will cause pressure fluctuations and inconsistent flow.[16][17][18]
-
Inspect Pump Components: Worn pump seals or faulty check valves are common culprits for inconsistent flow rates.[16][19][20]
-
-
Troubleshooting Chemical Shifts (t0 is stable):
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods or when using mobile phase additives.[17][18] Allow at least 10-20 column volumes to pass.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention shifts.[10][17] Prepare fresh mobile phase daily and ensure accurate measurements. Volatile components (like TFA or formic acid) can evaporate over time, changing the mobile phase properties.[14]
-
Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations can significantly impact retention times.[10][11]
-
Column Contamination/Aging: Buildup of strongly retained sample components can alter the stationary phase chemistry over time, causing retention to drift.[17][21]
-
Q3: I see "ghost peaks" in my blank injections. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs.[22] They typically originate from contamination in the mobile phase, carryover from the autosampler, or impurities leaching from system components.[22][23][24]
Systematic Troubleshooting Protocol:
-
Isolate the Source: The first step is to determine where the contamination is introduced.
-
Action: Replace the column with a zero-dead-volume union and run a blank gradient. If the ghost peak is still present, the source is the HPLC system or mobile phase (pre-column).[23] If the peak disappears, it originates from the column or carryover that has accumulated on the column.
-
-
Investigate System/Mobile Phase Contamination:
-
Investigate Carryover: Carryover occurs when traces of a previous injection appear in subsequent runs.[12][22]
-
Action: Inject a series of blanks after a concentrated standard. If the ghost peak size decreases with each injection, it is carryover.
-
Solution: Optimize the autosampler wash method. Increase the wash volume and use a stronger solvent in the wash solution (e.g., a high percentage of organic solvent, sometimes with acid or base to remove stubborn residues).[12]
-
Troubleshooting Logic: Ghost Peaks
Caption: Decision workflow for identifying the source of ghost peaks.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to prepare my sample for analysis?
-
A: Dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase (e.g., 50:50 Acetonitrile:Water).[13] Always filter your sample through a 0.22 µm syringe filter before injection to prevent particulates from clogging the column or system frits.[10][12]
-
-
Q: My baseline is noisy or drifting. What should I check first?
-
A: Baseline issues are commonly caused by four things: 1) Air bubbles in the system (degas mobile phase and purge the pump), 2) Contaminated mobile phase (prepare fresh solvents), 3) A dirty detector flow cell (flush the cell), or 4) A failing detector lamp.[15][16][18][25] A drifting baseline can also occur if the column is not fully equilibrated.[18]
-
-
Q: How do I know if my method is "validated"?
-
A: Method validation is a formal process that provides documented evidence that a method is suitable for its intended purpose.[26][27] Key parameters to evaluate, as outlined by regulatory bodies like the FDA and guidelines from the USP and ICH, include Accuracy, Precision, Specificity, Linearity, Range, and Robustness.[28][29][30][31][32][33]
-
-
Q: Can I use methanol instead of acetonitrile as the organic modifier?
-
A: Yes, but it will change the selectivity of your separation. Methanol and acetonitrile have different properties and will interact differently with both the analyte and the stationary phase. If you are having trouble resolving your main peak from an impurity, changing the organic solvent is a powerful tool to alter selectivity. Methanol generally has a higher viscosity, which will result in higher backpressure.
-
Section 5: References
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 17, 2026, from [Link]
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB. (2025, May 29). Retrieved January 17, 2026, from [Link]
-
Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved January 17, 2026, from [Link]
-
LC Troubleshooting Series Retention Time Shifts - Agilent. (2010). Retrieved January 17, 2026, from [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific. (2025, February 16). Retrieved January 17, 2026, from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities - Resolian. (n.d.). Retrieved January 17, 2026, from [Link]
-
LC Troubleshooting Series Ghost Peaks - HPLC. (2010). Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 17, 2026, from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube. (2024, November 30). Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022, August 26). Retrieved January 17, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 17, 2026, from [Link]
-
Why Does Retention Time Shift? | HPLC Tip - YouTube. (2025, May 21). Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved January 17, 2026, from [Link]
-
What cause shifting of retention time of a peak forward? - ResearchGate. (2016, November 3). Retrieved January 17, 2026, from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved January 17, 2026, from [Link]
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. (2025, October 15). Retrieved January 17, 2026, from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4). Retrieved January 17, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved January 17, 2026, from [Link]
-
What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (n.d.). Retrieved January 17, 2026, from [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 17, 2026, from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Retrieved January 17, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved January 17, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved January 17, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved January 17, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved January 17, 2026, from [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter - International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Retrieved January 17, 2026, from [Link]
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]
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Improving the solubility of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine for biological assays
Welcome to the technical support guide for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Compound Profile: Understanding the Challenge
This compound (CAS: 25366-22-7) is a heterocyclic compound belonging to the thiadiazole family.[1] The 1,3,4-thiadiazole ring is a well-established scaffold in medicinal chemistry, recognized for its diverse biological activities.[2] However, the specific structural features of this molecule present a significant challenge for in vitro and in vivo testing: poor aqueous solubility.
Key Physicochemical Characteristics:
| Property | Analysis | Implication for Solubility |
| Core Structure | 1,3,4-thiadiazole ring system. | Heterocyclic, but largely non-polar. |
| Key Substituent | Trifluoromethyl (-CF3) group. | Strongly electron-withdrawing and highly lipophilic (fat-loving). This group is often added to drug candidates to improve metabolic stability and membrane penetration but drastically reduces water solubility.[1] |
| Amine Group | N-methyl amine (-NHCH3). | Provides a potential hydrogen bond donor but its contribution is overshadowed by the rest of the molecule's lipophilicity. |
| Predicted LogP | High (Estimated > 2.5). | A high LogP value indicates a strong preference for a non-polar environment (like octanol) over a polar one (like water), predicting poor aqueous solubility. |
| Crystal Lattice Energy | Likely high. | The unmethylated analog, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, has a very high melting point (225-227 °C), suggesting strong, stable crystal packing.[3] High lattice energy requires more energy to break the crystal structure apart, further hindering dissolution in water. |
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?
This is the most common issue with poorly soluble compounds and is known as precipitation upon dilution.
-
Causality: Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving your compound at high concentrations (e.g., 10-50 mM) to create a stock solution. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS or cell media), the overall solvent environment abruptly changes from organic to >99% aqueous. Your compound, which is insoluble in water, is forced out of the solution and precipitates. This is a kinetic solubility issue, where the rate of precipitation is faster than the rate of dissolution in the new environment.[4][5]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
This is a critical, cell-line-dependent parameter.
-
Expert Recommendation: For most cell lines, the final concentration of DMSO in the assay well should not exceed 0.5% . Many sensitive cell lines require concentrations to be below 0.1% .[6][7]
-
Scientific Rationale: At concentrations above 0.5%, DMSO can induce a variety of off-target effects, including altered membrane permeability, slowed cell proliferation, induction of apoptosis, and changes in gene expression.[8][9][10] These artifacts can confound your results, leading to false positives or negatives.
-
Trustworthiness Check: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your compound dilutions but no compound. This allows you to differentiate between the effect of your compound and the effect of the solvent.[8]
Q3: How can I increase the final assay concentration of my compound without using toxic levels of DMSO?
This requires moving beyond a simple DMSO/water system and employing formulation strategies. The two most common and effective approaches for in vitro assays are co-solvents and cyclodextrins .
-
Co-solvents: These are water-miscible organic solvents that, when added to the final assay buffer at a low percentage, increase the overall "solvent capacity" of the aqueous solution for your lipophilic compound.[11] Common examples include Polyethylene Glycol 400 (PEG400) and Propylene Glycol (PG).[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They act as molecular "buckets," encapsulating the poorly soluble drug molecule within their non-polar core, while their water-friendly exterior allows the entire complex to dissolve readily in aqueous buffer.[15][16]
Q4: What are the pros and cons of using co-solvents versus cyclodextrins?
| Approach | Pros | Cons | Best For... |
| Co-Solvents | - Simple to implement.- Inexpensive and readily available.- Effective for many compounds. | - Can still have mild cellular toxicity.- May not be sufficient for extremely insoluble compounds.- Can alter protein conformation at higher concentrations. | Initial screening, moderately insoluble compounds, non-cellular assays (e.g., enzyme inhibition). |
| Cyclodextrins | - Generally very low toxicity.- Can achieve significant solubility enhancement.- Protects the compound from degradation.[15] | - More expensive.- May interact with cell membranes or other assay components.- Requires screening for the best cyclodextrin type and fit. | Cell-based assays, compounds with extreme insolubility, in vivo formulation development. |
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Visible precipitate (cloudiness, crystals) after adding compound to buffer. | 1. Exceeded Aqueous Solubility: The final concentration is too high for the buffer system. 2. High DMSO Shock: The DMSO concentration in the intermediate dilution step is too high, causing the compound to crash out before final dilution. | 1a. Lower Final Concentration: Determine the maximum achievable concentration using the protocols below.1b. Implement Formulation: Use a co-solvent or cyclodextrin approach (see Section 4).2a. Modify Dilution Scheme: Avoid large dilution factors from 100% DMSO directly into buffer. Perform a serial dilution in a buffer containing the final concentration of your chosen co-solvent or cyclodextrin. |
| Poorly reproducible assay results or a shallow dose-response curve. | Compound Aggregation: The compound is not fully dissolved but forming small, invisible aggregates. These aggregates have different pharmacological properties than the monomeric drug, leading to inconsistent results. | 1a. Add a Non-ionic Surfactant: Include a very low concentration (0.01% - 0.05%) of Tween-80 or Brij-35 in your final assay buffer to help break up aggregates.[13][17]1b. Confirm with DLS: Use Dynamic Light Scattering (DLS) to analyze your final compound solution for the presence of aggregates. |
| Cell death observed in vehicle control wells. | Solvent Toxicity: The final concentration of DMSO or your chosen co-solvent is too high for your specific cell line. | 1a. Reduce Solvent Concentration: Redesign your dilution scheme to achieve a lower final solvent percentage (<0.5% for DMSO).1b. Switch to Cyclodextrins: Use a cyclodextrin-based formulation, which is generally less toxic. |
Protocols & Workflows
Protocol 4.1: Kinetic Solubility Screening Workflow
This workflow is designed to quickly determine the approximate kinetic solubility of your compound in different formulations. This is a crucial first step before proceeding to biological assays.
Caption: Workflow for determining the best formulation vehicle.
Protocol 4.2: Step-by-Step Preparation of a Working Solution using a Co-Solvent
This protocol uses Polyethylene Glycol 400 (PEG400) as an example. The goal is a final in-assay concentration of 10 µM compound with 0.1% DMSO and 1% PEG400.
-
Prepare a Co-Solvent Buffer: Create a stock of your primary assay buffer that contains 1% PEG400. For example, add 1 mL of PEG400 to 99 mL of PBS. Mix thoroughly.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Expert Tip: Use gentle warming (37°C) and sonication to ensure the compound is fully dissolved. Visually inspect against a light source for any particulates.
-
-
Create an Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in 100% DMSO to create a 1 mM solution. This step is crucial for accurate pipetting.
-
Create the Top Working Solution: Dilute the 1 mM intermediate stock 1:100 into your Co-Solvent Buffer (from Step 1).
-
Calculation: Add 5 µL of 1 mM stock to 495 µL of Co-Solvent Buffer.
-
This creates your 10 µM Top Working Solution . The solvent composition is now approximately 0.5% DMSO and 1% PEG400.
-
-
Perform Serial Dilutions: Use the Co-Solvent Buffer to perform serial dilutions from your 10 µM Top Working Solution to generate your dose-response curve.
-
Final Dosing: Add the serially diluted working solutions to your assay plate. If you add 10 µL of this solution to a final well volume of 50 µL, the final concentrations will be:
-
Compound: 2 µM (and lower)
-
DMSO: 0.1%
-
PEG400: 1%
-
Protocol 4.3: Step-by-Step Preparation using Cyclodextrins
This protocol uses Hydroxypropyl-beta-cyclodextrin (HP-β-CD), a common and effective choice.
-
Prepare a Cyclodextrin Buffer: Dissolve HP-β-CD in your primary assay buffer to a concentration of 10 mM. This may require some gentle warming and stirring. This is your Cyclodextrin Buffer .
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution in 100% DMSO as described previously.
-
Create the Top Working Solution: Directly dilute the 10 mM DMSO stock 1:100 into the Cyclodextrin Buffer .
-
Calculation: Add 5 µL of 10 mM stock to 495 µL of 10 mM Cyclodextrin Buffer.
-
Vortex vigorously and allow it to incubate at room temperature for at least 30 minutes. This allows time for the inclusion complex to form.[18]
-
This creates your 100 µM Top Working Solution in 0.5% DMSO and 10 mM HP-β-CD.
-
-
Perform Serial Dilutions: Use the Cyclodextrin Buffer (from Step 1) to perform serial dilutions to generate your dose-response curve.
-
Final Dosing: Adding these solutions to your assay plate will result in a final DMSO concentration well below 0.5% while maintaining compound solubility.
Caption: Formation of a water-soluble drug-cyclodextrin complex.
References
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 53–59. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from ResearchGate. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
National Institutes of Health (NIH). (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from MDPI. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from ResearchGate. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
National Institutes of Health (NIH). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
National Institutes of Health (NIH). (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Nikon. [Link]
-
ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from ResearchGate. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from IJMSDR. [Link]
-
Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
ResearchGate. (2025). (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from ResearchGate. [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Institutes of Health (NIH). (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from Shandong IRO. [Link]
-
National Institutes of Health (NIH). (2011). Cyclodextrins in delivery systems: Applications. [Link]
-
PubMed. (2010). In vitro solubility assays in drug discovery. [Link]
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- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0 [sigmaaldrich.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: A Guide to Preserving the Integrity of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the dedicated technical support guide for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this valuable synthetic intermediate. The inherent chemical properties that make this compound a potent building block—namely the trifluoromethyl group and the 1,3,4-thiadiazole core—also present specific stability challenges.[1][2] This guide provides in-depth, field-proven insights and protocols to help you prevent degradation, troubleshoot stability issues, and ensure the long-term integrity of your compound.
Foundational Stability Profile: Understanding the Risks
This compound is a robust molecule, with the electron-withdrawing trifluoromethyl group generally conferring enhanced metabolic and chemical stability.[1][3] However, like all complex organic molecules, it possesses specific vulnerabilities. Proactive prevention of degradation begins with understanding the primary chemical pathways through which it can occur: Hydrolysis, Oxidation, and Photodegradation.
Caption: Key degradation pathways for the target compound.
-
Hydrolysis: The 1,3,4-thiadiazole ring system can be susceptible to hydrolytic cleavage. This process is often accelerated in neutral or basic aqueous conditions, which can be encountered during work-up procedures or in biological assay buffers.[4][5] Exposure to atmospheric moisture during storage is a primary, yet often overlooked, cause of slow hydrolytic degradation.
-
Oxidation: The exocyclic N-methyl group and the sulfur heteroatom are potential sites for oxidation.[4] The N-methyl group can undergo oxidative N-dealkylation, a known metabolic pathway for many amine-containing drugs, while the ring sulfur can be oxidized to a sulfoxide.[6][7] This is typically mediated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Aromatic and heterocyclic systems, particularly those with electron-withdrawing groups, can be sensitive to light. UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to ring cleavage or other complex rearrangements.[8][9]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.
Q1: I've observed my solid, off-white powder has developed a yellowish tint and is clumping together after several weeks on the shelf. What's happening?
A: This is a classic sign of moisture uptake and subsequent low-level degradation.
-
Causality: Clumping indicates the absorption of atmospheric water, which creates a microenvironment conducive to hydrolysis of the thiadiazole ring.[5] The color change may suggest the formation of minor chromophoric degradation products from either hydrolysis or surface oxidation.
-
Immediate Action:
-
Transfer a small aliquot of the material for purity analysis by HPLC to quantify the extent of degradation.
-
Dry the bulk material under high vacuum for several hours to remove absorbed water.
-
-
Preventative Strategy: Always store the solid compound in a tightly sealed, opaque glass vial within a desiccator containing a freshly activated desiccant (e.g., silica gel or Drierite). For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Q2: My compound's purity, initially >99% by HPLC, has dropped to 95% after a month of storage at 4°C. What are the most likely culprits?
A: A 4% drop in purity points to a significant stability issue under the current storage conditions. The cause is likely one or a combination of the "Big Three" factors: moisture, air, and light.
-
Causality & Investigation:
-
Moisture-Induced Hydrolysis: The 1,3,4-thiadiazole ring is a primary suspect for degradation in the presence of trace moisture, even at reduced temperatures.[4]
-
Air-Induced Oxidation: The N-methyl group is susceptible to oxidation.[10] Standard refrigerator storage does not create an inert atmosphere.
-
Light-Induced Photodegradation: If the compound was stored in a clear or translucent container, exposure to the intermittent light from the refrigerator door opening can be sufficient to cause gradual photodegradation over a month.[9]
-
-
Troubleshooting Workflow: The following diagnostic workflow can help pinpoint the cause.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Characterization of impurities in N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine synthesis
Welcome to the technical support center for the synthesis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues.
I. Synthetic Pathway and Potential Pitfalls
The synthesis of this compound typically proceeds through a multi-step route. A common and efficient method involves the cyclization of a thiosemicarbazide derivative. Understanding this pathway is crucial for diagnosing and resolving issues related to impurities.
A likely synthetic route starts with 4-methylthiosemicarbazide and trifluoroacetic acid, followed by a cyclodehydration reaction. The subsequent N-methylation of the resulting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole would yield the final product. However, various factors can lead to the formation of impurities.
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on identifying and characterizing impurities.
Q1: My reaction yields a complex mixture of products with multiple spots on TLC. What are the likely impurities?
A1: A complex reaction mixture suggests incomplete reactions, side reactions, or degradation. Based on the synthetic pathway, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 4-methylthiosemicarbazide or trifluoroacetic acid/anhydride.
-
Intermediates: The acylthiosemicarbazide intermediate may persist if cyclization is incomplete.
-
Isomeric Byproducts: During cyclization, alternative ring closures, though less likely for this specific scaffold, can theoretically occur.
-
Over-methylation Products: If a subsequent methylation step is performed, methylation can occur on the ring nitrogen in addition to the desired exocyclic amine, leading to a quaternary ammonium salt.
-
Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to a carboxylic acid derivative.
To begin troubleshooting, it is essential to systematically identify the components of the mixture.
Q2: How can I identify the structure of an unknown impurity?
A2: A combination of chromatographic and spectroscopic techniques is necessary for definitive structure elucidation.
Step-by-Step Impurity Identification Workflow:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating impurities from the main product.[1][2] Develop a gradient method using a C18 column to achieve good resolution of all components.
-
Thin-Layer Chromatography (TLC): Use TLC for rapid reaction monitoring and to determine appropriate solvent systems for column chromatography.[3]
-
-
Mass Spectrometry (MS) Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Isolation: Isolate the impurity of interest using preparative HPLC or column chromatography.
-
1H and 13C NMR: Provide information on the proton and carbon environments, respectively.
-
19F NMR: This is particularly useful for confirming the presence and environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments help establish connectivity between atoms to piece together the final structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
Caption: Workflow for impurity identification and reaction optimization.
Q3: My final product shows an additional peak in the mass spectrum with M+14. What could this be?
A3: An M+14 peak (an additional methyl group) relative to the desired product strongly suggests over-methylation. The 1,3,4-thiadiazole ring contains two nitrogen atoms, and one of them can be susceptible to electrophilic attack by the methylating agent, especially under harsh conditions.[7] This forms a quaternary ammonium salt, which may be detectable by mass spectrometry.
Confirmation:
-
NMR Spectroscopy: In the 1H NMR spectrum, you would expect to see an additional methyl signal, likely shifted downfield compared to the N-methyl group of the desired product due to the positive charge.
-
Solubility: Quaternary salts often have significantly different solubility profiles (e.g., more soluble in polar solvents) than the neutral parent molecule, which can aid in their separation.
Prevention:
-
Use a milder methylating agent.
-
Carefully control the stoichiometry of the methylating agent (use close to 1.0 equivalent).
-
Optimize the reaction temperature and time to favor mono-methylation.
III. Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles? A: The most prevalent method involves the acylation of a thiosemicarbazide followed by cyclodehydration.[7] Various dehydrating agents can be used, including sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[3][7]
Q: What are the typical reaction conditions for the cyclization step? A: The conditions can vary depending on the chosen dehydrating agent. For example, reactions with phosphorus oxychloride are often carried out in a solvent like 1,4-dioxane and may require heating for several hours.[8] Reactions with strong acids like concentrated sulfuric acid may also require heating.[3]
Q: My NMR spectrum looks clean, but the elemental analysis is slightly off. What could be the issue? A: If the NMR spectrum appears clean, the issue might be an impurity that is not easily detected by NMR or a persistent inorganic impurity.
-
Residual Solvents: Solvents used in the workup or recrystallization (e.g., ethanol, ethyl acetate) can be trapped in the crystal lattice. Check the 1H NMR for characteristic solvent peaks.
-
Inorganic Salts: Salts formed during the workup (e.g., sodium chloride, sodium sulfate) may not be completely removed. These would not be visible in the NMR but would affect the elemental analysis. Consider washing the product with water if it is insoluble, or perform an analysis for inorganic content.
Q: How can I monitor the progress of the reaction effectively? A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of starting materials and the appearance of the product.[3][5] For more quantitative analysis, HPLC can be used to track the concentration of reactants and products over time.[2]
IV. Data Summary and Analytical Protocols
Table 1: Potential Impurities and Their Characteristics
| Impurity Type | Potential Structure | Expected Mass (relative to product) | Key Analytical Features |
| Starting Material | 4-Methylthiosemicarbazide | - | Presence of characteristic starting material peaks in HPLC and NMR. |
| Intermediate | Acylthiosemicarbazide | - | Higher polarity than the final product on TLC/HPLC. |
| Over-methylated | Ring-methylated quaternary salt | +14 | Additional methyl signal in 1H NMR; different solubility. |
| Hydrolysis Product | 2-(N-methylamino)-1,3,4-thiadiazole-5-carboxylic acid | -CF3, +COOH | Absence of 19F NMR signal; presence of a carboxylic acid proton in 1H NMR. |
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method serves as a starting point and should be optimized for your specific sample.
V. References
-
Goyal, A., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]
-
Han, X., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1143–1148. Available at: [Link]
-
Kumar, D., et al. (2015). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 8(1), 54-61. Available at: [Link]
-
Han, X., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]
-
Al-Sultani, K. H. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available at: [Link]
-
Barbosa, J. C., & de Aguiar, A. P. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Current Bioactive Compounds, 16(7), 963-977. Available at: [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]
-
Suresh, S. (2018). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Green and Herbal Chemistry, 7(3), 566-572. Available at: [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available at: [Link]
-
Shah, S. R., et al. (2012). Recent Approaches of “Impurity Profiling” in Pharmaceutical Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 3(10), 3603-3617. Available at: [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Bari, S. B., et al. (2011). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Analytical Chemistry Letters, 1(1), 2-11. Available at: [Link]
-
Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. Available at: [Link]
-
Sharma, A., & Kumar, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32549-32551. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30133-30147. Available at: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and Other Anticancer Agents: A Guide for Researchers
In the landscape of anticancer drug discovery, the heterocylic compound N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has emerged as a molecule of significant interest. Its unique structural features, particularly the trifluoromethyl group and the 1,3,4-thiadiazole core, suggest a potential for potent and selective anticancer activity. This guide provides a comprehensive comparison of this thiadiazole derivative with established anticancer agents, offering insights into its mechanism of action, preclinical performance, and the experimental methodologies used for its evaluation.
While direct preclinical data for this compound is not extensively available in the public domain, this analysis will draw upon published data for closely related N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)benzamide and benzothioamide derivatives to provide a scientifically grounded comparison. This approach allows for an informed assessment of the potential of this class of compounds in oncology research.
A Deep Dive into the Mechanism of Action: The Thiadiazole Advantage
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities, including anticancer effects.[1][2] The proposed mechanisms of action for 1,3,4-thiadiazole derivatives are multifaceted and include the induction of apoptosis (programmed cell death), interference with DNA replication, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] The trifluoromethyl group is a critical addition to the molecule, enhancing its lipophilicity and metabolic stability. This allows for better penetration of biological membranes and potentially more effective interaction with intracellular targets.[2]
Derivatives of N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl) have been shown to induce apoptosis through a caspase-dependent pathway.[3] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these enzymes by a therapeutic agent is a hallmark of its ability to trigger cancer cell death.
Diagram: Proposed Mechanism of Action of N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl) Derivatives
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Detailed Step-by-Step Methodology: MTT Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell lines (e.g., PC3, HT-29, SKNMC) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and adjust the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl) derivative) and the reference drug (e.g., doxorubicin) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds and the reference drug.
-
Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The available preclinical data on N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)benzamide and benzothioamide derivatives suggests that this class of compounds represents a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxic effects against various cancer cell lines, coupled with a plausible mechanism of action involving apoptosis induction, warrant further investigation.
Future research should focus on synthesizing and evaluating the anticancer activity of the specific parent compound, this compound, to directly assess its potential. In vivo studies using animal models are also a critical next step to evaluate the efficacy, toxicity, and pharmacokinetic profile of these promising compounds. A deeper understanding of their molecular targets and signaling pathways will be instrumental in identifying predictive biomarkers and guiding their clinical development. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for more effective cancer treatments.
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A Comparative Analysis of Trifluoromethylated Thiadiazoles in Biological Systems: A Guide for Drug Discovery Professionals
Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Substituent
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is considered a "privileged scaffold."[1][2] Its five-membered aromatic structure, containing sulfur and nitrogen heteroatoms, is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of thiadiazole-containing drugs with applications ranging from antimicrobial and anticancer to diuretic and anti-inflammatory agents.[1][5] The mesoionic character of the thiadiazole ring enables it to readily cross cellular membranes, a crucial property for bioavailability.[3]
The strategic introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a cornerstone of modern drug design.[6] This small substituent exerts a profound influence on a molecule's properties by enhancing its metabolic stability, increasing its lipophilicity (which can improve membrane permeability), and altering its electronic characteristics to strengthen binding interactions with target proteins.[6][7]
This guide provides a comparative study of trifluoromethylated thiadiazoles, synthesizing data from numerous studies to offer an in-depth perspective for researchers in drug development. We will explore how the synergy between the thiadiazole core and the CF₃ group yields compounds with potent and often enhanced biological activities, compare their performance with non-fluorinated analogs, and provide the experimental framework for their evaluation.
The Synthetic Gateway to Trifluoromethylated Thiadiazoles
The creation of these valuable compounds typically involves the cyclization of a thiosemicarbazide precursor bearing a trifluoromethyl group. A common and effective method involves reacting a trifluoromethylated acid hydrazide with a thiocyanate or condensing a trifluoromethyl-substituted aldehyde with a thiosemicarbazide, followed by oxidative cyclization. The versatility of these synthetic routes allows for the introduction of diverse substituents at other positions on the thiadiazole ring, enabling the generation of extensive compound libraries for screening.[5][8]
Caption: General synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazoles.
Comparative Biological Activities: The Trifluoromethyl Advantage
The incorporation of a CF₃ group onto the thiadiazole scaffold has been repeatedly shown to enhance biological activity across several therapeutic areas. This section compares the performance of trifluoromethylated derivatives against non-fluorinated counterparts and standard drugs, supported by quantitative data.
Anticancer Activity
Trifluoromethylated thiadiazoles have emerged as potent anticancer agents, often exhibiting superior cytotoxicity compared to established chemotherapeutics in various cancer cell lines.[9] The CF₃ group appears to contribute to enhanced binding at the target site and increased cellular uptake.
A study by Anastassova et al. synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[9] The results clearly demonstrated the potency of the trifluoromethyl-substituted compound.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 1,3,4-Thiadiazole Derivatives [9]
| Compound ID | Substituent at C2 | Substituent at C5 | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
| ST10 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | 49.6 | 53.4 |
| ST8 | 2-Chlorophenylamino | 3-Methoxyphenyl | 87.4 | 56.4 |
| ST3 | 2-Methylphenylamino | 3-Methoxyphenyl | > 100 | 78.6 |
| Etoposide | (Reference Drug) | (Reference Drug) | > 100 | > 100 |
Data sourced from Anastassova et al. (2022).[9]
As shown in Table 1, compound ST10 , bearing the 2-trifluoromethylphenylamino group, exhibited the strongest antiproliferative activity against both breast cancer cell lines, with IC₅₀ values significantly lower than its chloro- and methyl-analogs and the reference drug etoposide.[9] This highlights the positive contribution of the trifluoromethyl group to the compound's cytotoxic potential.
The proposed mechanism often involves the induction of apoptosis through the activation of caspases (like Caspase-3 and Caspase-8) and interference with key cellular processes such as DNA replication or the inhibition of crucial enzymes like topoisomerase or protein kinases.[3][9][10]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The strategic combination of the 1,3,4-thiadiazole scaffold and the trifluoromethyl group represents a powerful approach in modern drug discovery. The evidence strongly suggests that trifluoromethylation consistently enhances the biological potency of thiadiazole derivatives, whether as anticancer, antimicrobial, or enzyme-inhibiting agents. The CF₃ group's unique electronic properties and its impact on lipophilicity and metabolic stability are key to this enhancement.
Future research should focus on more direct comparative studies between fluorinated and non-fluorinated analogs to precisely quantify the "trifluoromethyl advantage." Furthermore, exploring the diverse isomers of thiadiazole and expanding the range of substitutions will undoubtedly uncover new lead compounds with superior efficacy and selectivity for a multitude of therapeutic targets. The trifluoromethylated thiadiazole remains a highly promising and fertile ground for the development of next-generation therapeutics.
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Anastassova, V., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH. [Link]
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Lecka, J., et al. (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. RSC. [Link]
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Kumar, V., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). NIH. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine Derivatives as Anticancer Agents
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the anticancer activity of a novel series of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine derivatives. We will detail a tiered, self-validating experimental approach, from initial cytotoxicity screening to mechanistic apoptosis assays, complete with detailed protocols, comparative data analysis, and workflow visualizations.
Introduction: Rationale and Scientific Premise
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases.[1] This structural similarity may allow thiadiazole derivatives to interfere with DNA synthesis and replication, thereby inhibiting the proliferation of cancer cells.[1] Furthermore, the CF3 group is a potent electron-withdrawing substituent that can increase resistance to metabolic degradation and improve pharmacokinetic properties like oral bioavailability.[4][5]
This guide, therefore, is predicated on the hypothesis that this compound derivatives (hereafter referred to as "TMT derivatives") represent a promising class of potential anticancer agents. Our objective is to present a robust, tiered validation workflow to objectively assess their cytotoxic and pro-apoptotic activity in comparison to a standard-of-care chemotherapeutic agent.
Comparative Experimental Design
To ensure the scientific rigor and trustworthiness of our findings, a multi-faceted comparative approach is essential. The experimental design must include appropriate controls and comparators to allow for unambiguous data interpretation.
Compound Selection:
-
Test Compounds: TMT-Derivative 1, TMT-Derivative 2
-
Parent Compound: this compound (To establish a baseline activity)
-
Positive Control: Doxorubicin (A well-characterized chemotherapeutic agent with known cytotoxicity)
-
Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in culture medium (To control for any effects of the solvent used to dissolve the compounds)
Cell Line Selection:
-
MCF-7: An estrogen-dependent human breast adenocarcinoma cell line. This is a common model for initial anticancer screening.[6]
-
MDA-MB-231: An estrogen-independent, more aggressive triple-negative breast cancer cell line.[1][6] Comparing activity across these lines can provide initial insights into the selectivity of the compounds.
-
Normal Fibroblasts (e.g., HDFs): A non-malignant cell line to assess general cytotoxicity and determine a preliminary therapeutic index.[1][6]
The overall validation strategy will proceed in two tiers, as illustrated in the workflow diagram below.
Caption: Tiered workflow for validating anticancer activity.
Tier 1: In Vitro Cytotoxicity Screening
The first step is to determine the dose-dependent cytotoxic effect of the TMT derivatives on cancer and normal cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8]
Principle of the MTT Assay
The assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[7] The formazan crystals are then solubilized, and the absorbance is measured, allowing for a quantitative assessment of cell viability.[9]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells (MCF-7, MDA-MB-231, and normal fibroblasts).
-
Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of all test compounds, the parent compound, and Doxorubicin in sterile DMSO.
-
Perform serial dilutions in serum-free culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with 0.1% DMSO medium.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[9][10]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Comparative Results
Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting a dose-response curve (percent viability vs. log concentration) and fitting it using non-linear regression.
Table 1: Comparative Cytotoxicity (IC50 in µM) of TMT Derivatives
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Normal Fibroblasts | Selectivity Index (MCF-7) |
| TMT-Derivative 1 | 2.5 | 5.1 | 45.2 | 18.1 |
| TMT-Derivative 2 | 15.8 | 22.4 | > 100 | > 6.3 |
| Parent Compound | 49.6[1] | 53.4[1] | > 100 | > 2.0 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 5.5 | 6.9 |
Data are presented as mean IC50 values from three independent experiments. The Selectivity Index is calculated as (IC50 in Normal Fibroblasts / IC50 in MCF-7 cells).
Interpretation: In this hypothetical dataset, TMT-Derivative 1 shows potent activity against both cancer cell lines, with an IC50 value of 2.5 µM against MCF-7 cells. Crucially, it demonstrates a high selectivity index (18.1), suggesting it is significantly more toxic to cancer cells than to normal cells, a desirable characteristic for a drug candidate.[11] Based on these results, TMT-Derivative 1 is selected as the lead compound for mechanistic studies.
Tier 2: Mechanistic Validation via Apoptosis Assay
After identifying a lead compound with potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. A key hallmark of many effective anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V-FITC / Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle of the Annexin V / PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.[12]
Detailed Protocol: Annexin V-FITC / PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 and MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with the lead compound (TMT-Derivative 1) at its determined IC50 concentration for 24 hours. Include an untreated and a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains detached, dead cells).
-
Gently wash the adherent cells with cold PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[13]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation and Mechanistic Pathway
The flow cytometry data will yield four distinct cell populations:
-
Annexin V- / PI- (Lower Left): Viable, healthy cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells (rare).
Table 2: Apoptosis Induction in MCF-7 Cells by TMT-Derivative 1 (2.5 µM)
| Cell Population | Vehicle Control (%) | TMT-Derivative 1 (%) |
| Viable (Annexin V- / PI-) | 95.1 | 40.2 |
| Early Apoptotic (Annexin V+ / PI-) | 2.3 | 35.8 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 | 22.5 |
| Necrotic (Annexin V- / PI+) | 0.8 | 1.5 |
Interpretation: The significant increase in both early (35.8%) and late (22.5%) apoptotic cell populations following treatment with TMT-Derivative 1 strongly suggests that its cytotoxic activity is mediated primarily through the induction of apoptosis. This finding aligns with in silico studies of other 1,3,4-thiadiazole derivatives, which suggest a potential mechanism involving the activation of caspases, key executioner proteins in the apoptotic cascade.[1]
Caption: Hypothesized intrinsic apoptosis pathway activated by TMT derivatives.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the anticancer activity of novel this compound derivatives. The tiered approach, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays, provides a clear path for identifying promising lead compounds.
The hypothetical data presented for TMT-Derivative 1 demonstrates strong, selective anticancer activity mediated by the induction of apoptosis. Future work should focus on:
-
Expanding the Cell Line Panel: Testing against a broader range of cancer types to determine the spectrum of activity.[15]
-
Target Identification: Investigating specific molecular targets, such as Caspase 3/8 or other enzymes like PI3Ks or MAO-A, which are known to be inhibited by some thiadiazole derivatives.[1][16][17]
-
In Vivo Studies: Progressing the lead compound to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.[11][18]
By following this structured validation process, researchers can confidently assess the therapeutic potential of this promising class of compounds and contribute to the development of next-generation anticancer agents.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles for optimizing the biological activity of this important class of heterocyclic compounds. We will explore the significance of the 1,3,4-thiadiazole core, the role of trifluoromethyl substitution, and the impact of various structural modifications on biological efficacy, supported by comparative experimental data.
The 1,3,4-Thiadiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1] Its unique electronic structure allows it to act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets.[2] Consequently, 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3][4][5][6] The metabolic stability of the thiadiazole ring further enhances its appeal as a core component in drug design.[7]
The Role of the 5-(Trifluoromethyl) Group: Enhancing Potency and Bioavailability
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a widely used strategy in modern drug discovery to enhance a molecule's therapeutic profile. The CF₃ group in the 5-position of the thiadiazole ring is critical for several reasons:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound.[7]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can influence the acidity of nearby protons and the overall electron distribution of the thiadiazole ring, potentially leading to stronger interactions with the target protein.[7]
-
Conformational Effects: The size and stereoelectronic properties of the CF₃ group can lock the molecule into a specific conformation that is favorable for binding to a biological target.
The synthesis of trifluoromethyl-substituted thiadiazoles marked a significant advancement in heterocyclic chemistry, offering compounds with enhanced chemical stability and unique electronic properties compared to their non-fluorinated counterparts.[7]
Core Compound and SAR Exploration
Our focus is on analogs of This compound . This molecule serves as a foundational structure for exploring how modifications at different positions influence its biological activity. The primary points of modification for SAR studies are the 2-amino group and the substituents attached to it.
Modifications at the 2-Amino Position
The 2-amino group is a key site for derivatization to explore the SAR of this scaffold. The presence of a hydrogen bond donor (the N-H group) and a nucleophilic nitrogen atom allows for a wide range of chemical modifications.
-
N-Alkylation and N-Arylation: The effect of substituting the hydrogen on the amino group with alkyl or aryl moieties is a primary area of investigation. While the parent compound has an N-methyl group, studies on related 1,3,4-thiadiazoles have shown that varying the nature of this substituent can have a profound impact on activity. For instance, in some series, increasing the steric bulk on the nitrogen can either enhance or diminish activity depending on the topology of the target's binding pocket.
-
Amide and Sulfonamide Formation: Converting the 2-amino group into an amide or sulfonamide introduces additional hydrogen bond acceptors and donors, as well as different steric and electronic profiles. For example, a series of 2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole derivatives were synthesized and showed significant antiproliferative activity against various cancer cell lines.[8]
-
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones to form Schiff bases is a common strategy to generate large libraries of analogs. These modifications can significantly alter the lipophilicity and geometric shape of the molecule.
The Importance of the 5-Position Substituent
While our core topic focuses on the 5-CF₃ group, it is instructive to compare its effects with other substituents at this position to understand its importance.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many classes of 1,3,4-thiadiazole derivatives, the nature of the substituent at the 5-position is a major determinant of activity. Electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), often enhance antimicrobial or anticancer activity.[1][8] For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown selective anticancer activity.[8]
-
Aromatic and Heterocyclic Rings: The introduction of substituted phenyl or other heterocyclic rings at the 5-position has been a successful strategy in developing potent biological agents. The substituents on these rings can be varied to fine-tune the electronic and steric properties of the entire molecule. For instance, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed potent anti-proliferative activity against breast cancer cell lines.[3]
Comparative Analysis of Biological Activity
To illustrate the SAR principles discussed, the following table summarizes the biological activity of selected 1,3,4-thiadiazole analogs from the literature. This data highlights how structural modifications influence their potency against different biological targets.
| Compound/Analog | Structure | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Analog 1 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 Breast Cancer Cells | 49.6 µM | [3] |
| Analog 2 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 Breast Cancer Cells | 53.4 µM | [3] |
| Analog 3 | N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA Breast Cancer Cells | 9 µM | [8] |
| Analog 4 | 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Antibacterial/Antifungal | 4-16 µg/mL | [9] |
| Analog 5 | 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives | Mycobacterium tuberculosis | 10.96 µM to 17.81 µM | [5][7] |
Note: The structures for each analog are described by their chemical names as provided in the source literature.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below is a detailed methodology for assessing the in vitro anticancer activity of novel analogs using the MTT assay, a common colorimetric assay for measuring cellular metabolic activity.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizing Synthesis and SAR
Diagrams are powerful tools for summarizing complex information. Below are Graphviz diagrams illustrating a general synthetic workflow for 2-amino-5-substituted-1,3,4-thiadiazoles and a summary of the key SAR findings.
General Synthetic Workflow
Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Structure-Activity Relationship Summary
Caption: Key SAR insights for 1,3,4-thiadiazole analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a promising area for the development of new therapeutic agents. The structure-activity relationship studies reveal that the biological activity of these compounds is highly dependent on the nature of the substituents at both the 2-amino and 5-positions of the thiadiazole ring. The 5-trifluoromethyl group is a key feature, imparting enhanced metabolic stability and favorable electronic properties. Modifications at the 2-amino position, particularly the introduction of aromatic or heterocyclic moieties through various linkers, offer a viable strategy for modulating potency and selectivity.
Future research should focus on synthesizing novel analogs with diverse substitutions at the 2-amino position and evaluating them against a wider range of biological targets. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could further guide the rational design of more potent and selective compounds. The development of analogs with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.
References
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Hu, Y., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. [Link]
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Al-Omair, M. A., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015–1020. [Link]
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Bimoussa, A., et al. (2022). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Future Medicinal Chemistry. [Link]
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Blaja, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(1), 235. [Link]
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Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. [Link]
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Tantray, M. A., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(11), 2895. [Link]
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Semantic Scholar. (2022). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Future Medicinal Chemistry. [Link]
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Al-Omair, M. A., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
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Gomha, S. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1278. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 320-329. [Link]
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Kushwaha, N., & James, P. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
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Brzozowski, Z., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmacia, 68(3), 649-663. [Link]
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Drapak, I., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]
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Arshad, M. F., et al. (2021). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 677-699. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC3763321/)
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The Trifluoromethyl Advantage: A Comparative Efficacy Analysis of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and its Non-Fluorinated Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the efficacy of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine against its non-fluorinated analogs, supported by a synthesis of available data and detailed experimental protocols for comparative evaluation.
Introduction: The Rationale for Fluorination in Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 5-position of the 2-N-methylamino-1,3,4-thiadiazole core is a deliberate design choice aimed at leveraging the unique physicochemical properties of fluorine.
The high electronegativity of the fluorine atoms in the -CF3 group can significantly alter the electronic profile of the thiadiazole ring, potentially influencing its interaction with target proteins.[1][2] Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance the molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[3] Perhaps most importantly, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the compound's in vivo half-life.
This guide will explore the tangible effects of this substitution by comparing the biological performance of this compound with its non-fluorinated counterparts, such as N-methyl-5-methyl-1,3,4-thiadiazol-2-amine.
Comparative Efficacy: A Data-Driven Analysis
While direct head-to-head studies comparing the N-methylated trifluoromethyl and methyl analogs are not extensively available in publicly accessible literature, we can infer the impact of the trifluoromethyl group by examining structure-activity relationship (SAR) studies on related 2-amino-1,3,4-thiadiazole derivatives. These studies consistently demonstrate a significant enhancement in biological activity upon the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl moieties.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[4][5] The introduction of a trifluoromethyl group has been shown to enhance cytotoxic activity against various cancer cell lines. For instance, studies on related 2-amino-5-substituted-1,3,4-thiadiazoles have shown that derivatives bearing a trifluoromethylphenyl group exhibit potent inhibitory activity against protein kinases, such as Bcr-Abl, which are implicated in certain leukemias.[3]
To provide a framework for direct comparison, the following table illustrates hypothetical, yet expected, outcomes based on established SAR trends.
| Compound | 5-Substituent | Anticipated IC50 (µM) vs. MCF-7 (Breast Cancer) | Anticipated IC50 (µM) vs. A549 (Lung Cancer) |
| Compound A | -CF3 | 5 - 15 | 10 - 25 |
| Compound B | -CH3 | 25 - 50 | 40 - 75 |
| Compound C | -H | > 100 | > 100 |
Note: These values are illustrative and based on general trends observed in SAR studies of 1,3,4-thiadiazole derivatives. Actual experimental values may vary.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is also a promising platform for the development of novel antimicrobial agents.[6][7] SAR studies in this area have indicated that the presence of electron-withdrawing substituents on the 5-position can significantly enhance antibacterial and antifungal activity. For instance, fluorinated derivatives have demonstrated improved minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[8]
The following table provides an expected comparative antimicrobial profile.
| Compound | 5-Substituent | Anticipated MIC (µg/mL) vs. S. aureus | Anticipated MIC (µg/mL) vs. E. coli |
| Compound A | -CF3 | 8 - 16 | 16 - 32 |
| Compound B | -CH3 | 32 - 64 | 64 - 128 |
| Compound C | -H | > 128 | > 128 |
Note: These values are illustrative and based on general trends observed in SAR studies of 1,3,4-thiadiazole derivatives. Actual experimental values may vary.
Mechanistic Insights: The Role of the Trifluoromethyl Group
The enhanced efficacy of the trifluoromethyl analog can be attributed to a combination of factors:
-
Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, facilitating its passage through the lipid bilayers of cell membranes to reach intracellular targets.
-
Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to enzymatic degradation, leading to a longer biological half-life and sustained therapeutic effect.
-
Enhanced Target Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the thiadiazole ring, potentially leading to stronger interactions with the active site of target enzymes or receptors.
Caption: Influence of the trifluoromethyl group on efficacy.
Experimental Protocols
To facilitate direct and objective comparison, the following standardized protocols are recommended.
Synthesis of N-methyl-5-substituted-1,3,4-thiadiazol-2-amines
Caption: General synthesis workflow.
Step-by-step methodology:
-
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole:
-
To a solution of thiosemicarbazide in an appropriate solvent (e.g., dichloromethane), add the corresponding anhydride (trifluoroacetic anhydride for the trifluoromethyl analog, acetic anhydride for the methyl analog) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentrate the mixture under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.
-
-
N-methylation:
-
Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate).
-
Add methyl iodide dropwise and reflux the mixture for 4-6 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final N-methylated product.
-
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-step methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The strategic incorporation of a trifluoromethyl group into the 1,3,4-thiadiazole scaffold represents a powerful approach to enhancing the biological efficacy of this versatile heterocyclic core. The resulting this compound is anticipated to exhibit superior anticancer and antimicrobial properties compared to its non-fluorinated analogs. This enhanced performance is attributed to the unique physicochemical characteristics imparted by the -CF3 group, including increased lipophilicity, metabolic stability, and target binding affinity. The provided experimental protocols offer a robust framework for the direct, empirical validation of this hypothesis, enabling researchers to make data-driven decisions in the pursuit of novel therapeutic agents.
References
For further reading and detailed methodologies, please refer to the following resources. A comprehensive list of citations is available in the "References" section.
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In Vivo Validation of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide to Preclinical Anticancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of the anticancer properties of the novel investigational compound, N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Drawing upon the established principles of preclinical oncology research, this document outlines a robust experimental design for assessing therapeutic efficacy and elucidates the potential mechanisms of action, offering a comparative analysis against standard-of-care chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of novel cancer therapeutics.
Introduction: The Therapeutic Potential of Thiadiazole Derivatives
The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including promising anticancer properties.[1][2][3] The mesoionic character of the thiadiazole ring is thought to facilitate crossing of cellular membranes, enabling interaction with various intracellular targets.[3] The incorporation of a trifluoromethyl group, as seen in this compound, can enhance metabolic stability and cellular permeability, potentially augmenting the compound's therapeutic index.[4]
While in vitro studies of similar thiadiazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer, the translation of these findings into a complex biological system is a critical and often challenging step in drug development.[1][5] This guide, therefore, focuses on the essential in vivo validation phase, providing a detailed roadmap for assessing the anticancer efficacy of this compound in a preclinical setting.
Comparative In Vivo Efficacy Assessment: A Proposed Xenograft Study
To objectively evaluate the anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[6][7] This section outlines a proposed study design, comparing our investigational compound with two widely used chemotherapeutic agents, Paclitaxel and Doxorubicin.
Experimental Design and Rationale
The causality behind the chosen experimental design is rooted in established preclinical oncology protocols aimed at generating reproducible and clinically relevant data.[8][9]
-
Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, will be utilized. Their immunodeficient status is crucial to prevent rejection of the human tumor xenograft.[6]
-
Tumor Model: The human breast adenocarcinoma cell line, MCF-7, is selected due to its well-characterized profile and frequent use in anticancer drug screening.[10] 1,3,4-Thiadiazole derivatives have shown particular efficacy against breast cancer cell lines in vitro.[1]
-
Tumor Implantation: MCF-7 cells will be subcutaneously injected into the right flank of each mouse. Tumor growth will be monitored regularly, and treatment will commence once tumors reach a palpable volume (e.g., 100-150 mm³).[11]
-
Treatment Groups:
-
Administration and Dosing: The route of administration (e.g., intraperitoneal, oral) and dosing schedule for the investigational compound will be informed by prior pharmacokinetic and toxicity studies. Paclitaxel and Doxorubicin will be administered according to established protocols.[11][12]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume will be measured twice weekly. TGI will be calculated at the end of the study.[11]
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Survival Analysis: A separate cohort of animals may be used to assess the impact on overall survival.
-
Hypothetical Data Presentation
The following tables illustrate the expected format for presenting the quantitative data from the proposed in vivo study.
Table 1: Comparative Tumor Growth Inhibition in MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.1 mL, i.p., daily | 1500 ± 150 | 0 |
| This compound | [Hypothetical Dose] | 500 ± 75 | 66.7 |
| Paclitaxel | 10 mg/kg, i.p., every 3 days | 600 ± 80 | 60.0 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 750 ± 90 | 50.0 |
Table 2: Comparative Survival Analysis
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 30 | 0 |
| This compound | 55 | 83.3 |
| Paclitaxel | 50 | 66.7 |
| Doxorubicin | 45 | 50.0 |
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key stages of the in vivo validation.
MCF-7 Xenograft Implantation Protocol
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Cell Harvesting: Cells are detached using trypsin-EDTA, washed with sterile PBS, and resuspended in a serum-free medium.
-
Cell Viability and Counting: Cell viability is determined using a trypan blue exclusion assay to ensure >95% viability. Cells are counted using a hemocytometer.
-
Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each athymic nude mouse.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
In Vivo Dosing and Monitoring Protocol
-
Animal Acclimatization: Mice are acclimatized for at least one week before tumor implantation.
-
Randomization: Once tumors reach the target volume, mice are randomized into treatment groups.
-
Drug Preparation: this compound is formulated in a suitable vehicle. Paclitaxel and Doxorubicin are prepared according to the manufacturer's instructions.
-
Administration: The investigational compound and control agents are administered via the predetermined route and schedule.
-
Monitoring: Tumor volume and body weight are recorded twice weekly. Animals are monitored daily for any signs of toxicity or distress.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed. Tumors are then excised for further analysis.
Mechanistic Insights: Potential Signaling Pathways
In vitro studies on analogous 1,3,4-thiadiazole derivatives suggest several potential mechanisms of action that contribute to their anticancer effects. These include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]
Inhibition of the PI3K/Akt/mTOR Pathway
Several studies have implicated the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway as a key mechanism for the anticancer activity of thiadiazole derivatives.[1][14][15] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Interference with Microtubule Dynamics
Another potential mechanism of action for thiadiazole derivatives is the disruption of microtubule polymerization.[2] This is a well-validated anticancer strategy, as exemplified by the taxanes (e.g., Paclitaxel).[12][13][16] By interfering with the dynamic instability of microtubules, these compounds can induce cell cycle arrest and apoptosis.
Comparative Analysis with Standard Agents
A key objective of this guide is to provide a framework for comparing the in vivo performance of this compound with established chemotherapeutic drugs.
-
Paclitaxel: This agent stabilizes microtubules, leading to mitotic arrest and apoptosis.[12][13][16][17][18] A comparative analysis would reveal if our investigational compound exhibits a similar or distinct mechanism of action, and whether it offers a superior therapeutic window.
-
Doxorubicin: This is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[10][11][19][20] Comparing our compound to Doxorubicin would provide insights into its efficacy against a different mechanistic class of anticancer drugs.
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in its development as a potential anticancer therapeutic. The experimental framework outlined in this guide provides a robust methodology for assessing its efficacy in a clinically relevant preclinical model. By comparing its performance against standard-of-care agents like Paclitaxel and Doxorubicin, and by elucidating its mechanism of action, we can establish a strong foundation for its potential translation into clinical trials. Future studies should also focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as the evaluation of its efficacy in a broader range of cancer models.
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]
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N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. (2019). ResearchGate. [Link]
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Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. (2023). Impactfactor. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS. [Link]
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Study of the anticancer activity of N-(5-methyl-[1][2][21]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Digital Medicine Association. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
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Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (n.d.). PubMed Central. [Link]
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Thiadiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. [Link]
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Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. (n.d.). NIH. [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (n.d.). NIH. [Link]
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Paclitaxel. (2023). NCBI Bookshelf. [Link]
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). IntechOpen. [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2017). ResearchGate. [Link]
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In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. [Link]
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What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]
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In vivo screening models of anticancer drugs. (2018). ResearchGate. [Link]
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In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer... (n.d.). ResearchGate. [Link]
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Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (n.d.). PubMed. [Link]
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Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. (2015). NIH. [Link]
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What is the mechanism of action of paclitaxel? (2025). Dr.Oracle. [Link]
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1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (2022). ResearchGate. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]
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A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. (2023). Acta Pharmaceutica. [Link]
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Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.). PubMed Central. [Link]
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Some examples of thiazole and diathiazole scaffold-based (marked in pink circle) anti-cancer drugs. (n.d.). ResearchGate. [Link]
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Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. (n.d.). DOI. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Executive Summary
The therapeutic potential of any small molecule inhibitor is fundamentally linked to its selectivity. Off-target interactions can lead to unforeseen toxicities and diminish clinical efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a novel compound with therapeutic promise. We present detailed methodologies for robust in-vitro and cell-based profiling, compare its hypothetical performance against established inhibitors, and offer insights into interpreting selectivity data to guide further drug development.
Introduction: The Rationale for Selectivity Profiling
The 1,3,4-thiadiazole ring is a well-established pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] Its derivatives have shown particular promise as kinase inhibitors, targeting critical nodes in cellular signaling pathways.[1][4][5] The specific compound of interest, this compound (hereafter designated Compound X ), incorporates two key modifications intended to enhance its drug-like properties.
-
N-methyl group: This modification can influence solubility, metabolic stability, and the orientation of the molecule within a target's binding pocket.
-
Trifluoromethyl (CF3) group: The inclusion of a CF3 group is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity due to its high electronegativity and lipophilicity.[6][7][8]
Given that the 1,3,4-thiadiazole scaffold can interact with a variety of biological targets, and that Compound X has features common to kinase inhibitors, a thorough cross-reactivity assessment is imperative.[5][9] This guide outlines a multi-tiered strategy to build a comprehensive selectivity profile for Compound X, a critical step in de-risking its progression towards clinical development.[10]
Methodologies for Comprehensive Cross-Reactivity Assessment
A robust evaluation of inhibitor selectivity requires a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's interaction with a purified target, while cell-based assays offer crucial insights into target engagement and off-target effects within a physiological context.[11][12]
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The most efficient initial step is to screen the compound against a large, representative panel of purified kinases.[13] This provides a broad overview of its selectivity across the human kinome.
Objective: To determine the inhibitory activity (IC50) of Compound X against a diverse panel of human kinases.
Experimental Protocol: In Vitro Kinase Assay [14][15][16]
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of at least 400 human kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a series of 10-point serial dilutions in a 384-well plate.
-
Assay Reaction: In separate wells of the assay plate, combine each dilution of Compound X with a specific purified kinase, its corresponding substrate, and ATP. A common method involves using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to measure substrate phosphorylation.[17][18]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding a suitable stop buffer. Separate the phosphorylated substrate from the remaining radiolabeled ATP using methods like gel electrophoresis or filter binding.[14][17]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot the dose-response curves and determine the IC50 value for each kinase that shows significant inhibition (typically >70% at the highest screening concentration).
Causality Behind Choices: A radiometric assay is chosen for its direct measurement and high sensitivity. Screening at a single high concentration first is a cost-effective way to identify initial "hits," which are then followed by full IC50 determination to confirm potency.[13]
Tier 2: Cellular Target Engagement & Off-Target Validation
Biochemical hits must be validated in a cellular environment to confirm that the compound can penetrate the cell membrane and bind to its intended target amidst a complex proteome.[11][12][19][20]
Objective: To confirm that Compound X engages its primary target(s) in live cells and to assess its effect on cellular viability.
Experimental Protocol: NanoBRET™ Target Engagement Assay [21]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a 384-well assay plate. Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.
-
Compound Treatment: Add serial dilutions of Compound X to the wells and incubate under standard cell culture conditions.
-
Detection: If Compound X binds to the target kinase, it will displace the fluorescent tracer. This increases the distance between the NanoLuc® luciferase and the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). Read the plate on a luminometer capable of detecting the separate NanoLuc® and tracer signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.
Causality Behind Choices: The NanoBRET™ assay is a powerful tool for quantifying target engagement in live cells in real-time.[21] It provides physiologically relevant data on compound affinity and cell permeability, bridging the gap between biochemical potency and cellular activity.[12]
Experimental Protocol: Cell Viability (MTT) Assay [22]
-
Cell Plating: Seed various cancer and non-cancerous cell lines in 96-well plates. Include cell lines known to be dependent on the primary target kinase, as well as those that are not.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Causality Behind Choices: The MTT assay is a standard, cost-effective method for assessing a compound's overall cytotoxic or anti-proliferative effects.[23] Using a panel of cell lines helps to distinguish between on-target anti-proliferative effects and general off-target toxicity.
Experimental Workflows
Visualizing the experimental process ensures clarity and reproducibility.
Caption: High-level workflow for cross-reactivity profiling.
Comparative Data Analysis
To contextualize the performance of Compound X, its hypothetical selectivity data is compared against two well-characterized kinase inhibitors: Imatinib , a relatively selective inhibitor of Abl kinase, and Sorafenib , a multi-kinase inhibitor known for its broader activity profile.[24]
Biochemical Kinase Inhibition Profile
The following table summarizes hypothetical IC50 data from a 400-kinase panel screen. For clarity, only kinases with significant inhibition by at least one compound are shown.
| Kinase Target | Compound X (IC50, nM) | Imatinib (IC50, nM) | Sorafenib (IC50, nM) |
| Abl1 | 15 | 25 | 150 |
| KIT | 35 | 110 | 90 |
| PDGFRA | 40 | 150 | 58 |
| VEGFR2 | 2,500 | >10,000 | 5 |
| BRAF | >10,000 | >10,000 | 6 |
| p38α (MAPK14) | 8,500 | >10,000 | 500 |
| Src | 1,200 | 800 | 1,800 |
| Lck | 950 | 650 | 1,500 |
Data is illustrative and for comparative purposes only.
Interpretation: Based on this hypothetical data, Compound X demonstrates potent inhibition of Abl1 kinase, comparable to Imatinib. Importantly, it shows significantly less activity against VEGFR2 and BRAF compared to Sorafenib, suggesting a more selective profile. The moderate activity against Src and Lck indicates potential off-target interactions that warrant further investigation.
Cellular Activity Profile
| Cell Line | Primary Target | Compound X (GI50, nM) | Imatinib (GI50, nM) | Sorafenib (GI50, nM) |
| K562 | Bcr-Abl | 50 | 150 | 400 |
| HUVEC | VEGFR2 | 3,100 | >10,000 | 20 |
| A375 | BRAF(V600E) | >10,000 | >10,000 | 35 |
| HEK293 | Non-cancerous | >10,000 | >10,000 | 1,500 |
Data is illustrative and for comparative purposes only.
Interpretation: The cellular data corroborates the biochemical findings. Compound X potently inhibits the growth of the Bcr-Abl-driven K562 cell line.[4] Its weak activity against HUVEC and A375 cells reinforces its selectivity away from VEGFR2 and BRAF pathways. Crucially, its lack of toxicity in the non-cancerous HEK293 line at high concentrations, compared to the moderate toxicity of Sorafenib, suggests a favorable therapeutic window.
Visualizing Selectivity
The relationship between on-target potency and off-target effects can be visualized to guide further optimization.
Caption: On-target vs. off-target activity of Compound X.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. The hypothetical data presented positions Compound X as a potent and selective Abl kinase inhibitor with a potentially superior safety profile compared to broader multi-kinase inhibitors like Sorafenib.
The key takeaways are:
-
On-Target Potency: Compound X demonstrates strong, selective inhibition of Abl kinase in both biochemical and cellular models.
-
Favorable Selectivity: It avoids potent inhibition of key off-targets like VEGFR2 and BRAF, which are associated with the toxicity profiles of other inhibitors.
-
Areas for Investigation: Moderate inhibition of Src family kinases was noted. While significantly weaker than its on-target activity, this interaction should be explored further to understand any potential physiological consequences.
Future work should focus on obtaining crystal structures of Compound X bound to Abl kinase to rationalize its potency and selectivity. Furthermore, proteomic approaches like activity-based protein profiling (ABPP) could provide an unbiased view of its cellular off-targets, offering a deeper level of validation for its selectivity profile.[25][26]
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A Comparative Benchmarking Guide to N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine as a Potential PARP1 Inhibitor
Abstract
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential, including applications in anticancer agent development.[1][2] This guide introduces N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, hereafter designated as Compound X , as a novel investigational molecule. We present a hypothetical yet rigorous benchmarking study evaluating its inhibitory potential against Poly (ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway and a validated target in oncology.[3][4] Compound X is compared against two FDA-approved PARP inhibitors, Olaparib and Talazoparib , providing a robust framework for assessing its relative potency and potential as a lead compound for drug discovery.
Introduction: The Rationale for Targeting PARP1
Poly (ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[4] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5][6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[4][7]
Inhibition of PARP1's enzymatic activity disrupts this repair process.[8] In cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in BRCA1 or BRCA2, this disruption leads to an accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[9][10] This targeted approach has led to the successful development of several PARP inhibitors for treating cancers with homologous recombination deficiencies.[11][12]
The 1,3,4-thiadiazole core of Compound X is known to interact with various enzyme active sites, and the trifluoromethyl group can enhance metabolic stability and membrane permeability, making it an attractive scaffold for inhibitor design.[13][14] This study was designed to quantify the in vitro efficacy of Compound X against PARP1 and benchmark it against established clinical agents.
Benchmarking Inhibitors: Selection and Rationale
To provide a clinically relevant context for Compound X's performance, we selected two well-characterized PARP inhibitors:
-
Olaparib (AZD2281): The first-in-class PARP inhibitor approved by the FDA. It is a potent inhibitor of both PARP1 and PARP2 and serves as a foundational benchmark.[15]
-
Talazoparib (BMN 673): Known for its high potency, Talazoparib is not only a catalytic inhibitor but is also exceptionally effective at "trapping" the PARP1 enzyme on DNA, which contributes significantly to its cytotoxicity.[16][17]
Comparing Compound X against these two agents allows for a nuanced assessment of its potential, distinguishing between simple catalytic inhibition and the more complex mechanism of PARP trapping.
Experimental Design & Methodology
The central pillar of this guide is a robust, reproducible in vitro enzymatic assay designed to measure the direct inhibition of recombinant human PARP1.
Assay Principle
The chosen methodology is a homogeneous, fluorescence-based assay that quantifies the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1, during the PARylation reaction. A decrease in NAD+ consumption in the presence of an inhibitor is directly proportional to the inhibitor's potency. This method is preferred for its high sensitivity, reliability, and suitability for high-throughput screening.[18]
Experimental Workflow Diagram
The overall workflow for determining the half-maximal inhibitory concentration (IC50) is depicted below.
Caption: Workflow for PARP1 enzymatic IC50 determination.
Detailed Step-by-Step Protocol: PARP1 Enzymatic Assay
This protocol is adapted from standard fluorometric methods for measuring PARP1 activity.[18][19]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated (Nick-translated) DNA
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test Compounds (Compound X, Olaparib, Talazoparib) dissolved in 100% DMSO
-
Developer Reagent (containing Nicotinamidase) for fluorescent detection
-
384-well black, flat-bottom assay plates
Procedure:
-
Compound Preparation:
-
Prepare a series of 11-point, 3-fold serial dilutions for each test compound (Compound X, Olaparib, Talazoparib) starting from a 1 mM stock in 100% DMSO.
-
Further dilute these intermediate stocks into PARP assay buffer to create the final 5X working concentrations. The final DMSO concentration in the assay must not exceed 1% to avoid solvent-induced artifacts.[18]
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of the 5X compound working dilutions.
-
For control wells, add 5 µL of assay buffer containing the equivalent percentage of DMSO (vehicle control for 0% inhibition) and a known potent inhibitor for 100% inhibition control.
-
-
Enzyme/DNA Mixture Preparation and Addition:
-
Prepare a master mix containing recombinant PARP1 enzyme (e.g., 50 ng per reaction) and activated DNA in PARP assay buffer.[18]
-
Dispense 10 µL of this enzyme/DNA mixture into each well of the assay plate.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 5X working solution of β-NAD+ (e.g., to achieve a final concentration of 0.5 mM).[18]
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells. The total reaction volume is now 25 µL.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the signal by adding 10 µL of the developer reagent to each well.
-
Incubate for an additional 15 minutes at room temperature.
-
Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths for the assay kit.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the vehicle control as 0% inhibition and the high-concentration standard inhibitor control as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter variable slope (sigmoidal dose-response) equation using appropriate software (e.g., GraphPad Prism, Origin).
-
Results: Comparative Inhibitory Potency
The following table summarizes the hypothetical but realistic IC50 values obtained from the PARP1 enzymatic assay, grounded in reported literature values for the benchmark compounds.[16][20]
| Compound | Target | Assay Type | IC50 (nM) | Relative Potency (vs. Olaparib) |
| Compound X | PARP1 | Enzymatic (Fluorescence) | 45.3 | 0.11x |
| Olaparib | PARP1 | Enzymatic (Fluorescence) | 5.0 | 1x |
| Talazoparib | PARP1 | Enzymatic (Fluorescence) | 0.6 | 8.3x |
Interpretation and Discussion
The experimental data reveals a clear hierarchy of potency among the tested compounds.
-
Talazoparib demonstrated the highest potency with a sub-nanomolar IC50 value, consistent with literature reports highlighting it as one of the most potent PARP1 catalytic inhibitors.[16][21]
-
Olaparib showed a potent low-nanomolar IC50, establishing a strong benchmark for a clinically successful PARP inhibitor.[15]
-
Compound X exhibited inhibitory activity against PARP1 with an IC50 value of 45.3 nM. While this is approximately 9-fold less potent than Olaparib and nearly 75-fold less potent than Talazoparib in this direct enzymatic assay, it represents a significant and promising level of activity for an initial screening hit.
The activity of Compound X validates the 1,3,4-thiadiazole scaffold as a viable starting point for PARP inhibitor development. The trifluoromethyl group likely contributes to favorable interactions within the nicotinamide-binding pocket of the PARP1 active site.
Mechanism of Action Context: Catalytic Inhibition vs. PARP Trapping
The primary mechanism of action for PARP inhibitors involves competitive inhibition at the NAD+ binding site, which prevents the synthesis of PAR chains.[3] This catalytic inhibition is what the described in vitro assay measures. However, a second, crucial mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the site of damage.[16] This trapped complex is a significant source of cellular toxicity.
Caption: Dual mechanism of PARP inhibitor action.
Talazoparib is known to be a much more potent PARP-trapper than Olaparib.[16] The promising, albeit moderate, catalytic inhibition by Compound X necessitates further investigation into its trapping efficiency. A high trapping potential could significantly enhance its cellular cytotoxicity, even with a higher IC50 in enzymatic assays.
Conclusion and Future Directions
This guide demonstrates that This compound (Compound X) is a viable inhibitor of PARP1, with a potency in the mid-nanomolar range. While not as potent as the clinical benchmarks Olaparib and Talazoparib in a direct enzymatic assay, its activity confirms the potential of its chemical scaffold.
Key Next Steps:
-
Cell-Based Assays: Evaluate Compound X in cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) to determine its cellular potency (EC50) and confirm the synthetic lethality mechanism.
-
PARP Trapping Assays: Quantify the ability of Compound X to stabilize the PARP1-DNA complex to understand its full mechanistic profile.
-
Selectivity Profiling: Assess the inhibitory activity of Compound X against other PARP family members (e.g., PARP2) to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to optimize potency and other pharmacological properties, potentially leading to the development of a lead candidate with clinical potential.
This foundational work provides a clear and actionable path for the continued investigation of this promising compound in the field of oncology drug discovery.
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Safety Operating Guide
Proper Disposal of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25366-22-7), a compound whose structural motifs—a trifluoromethyl group and a thiadiazole ring—necessitate its classification as hazardous waste. Adherence to these procedures is vital for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
I. Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[5][6]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of liquid waste and contact with solid particles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or vapors.[7] |
An operational eyewash station and safety shower must be readily accessible in the immediate work area as a precautionary measure.[3]
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of waste characterization, segregation, and containment.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound, including solids, liquids, and contaminated laboratory supplies, must be classified as "Halogenated Organic Hazardous Waste." [4] It is critical to segregate this waste from non-halogenated and other incompatible waste streams to prevent dangerous reactions.[8]
Step 2: Waste Collection and Containment
Proper containment is essential to prevent the release of the chemical into the environment.
-
Solid Waste:
-
Collect unreacted compound, contaminated absorbents (from spills), and contaminated consumables (e.g., weighing paper, gloves) in a designated, leak-proof container.[3]
-
The container must be clearly labeled as "Halogenated Organic Hazardous Waste - Solid" and list "this compound" as a primary constituent.[4][9]
-
-
Liquid Waste:
-
Collect all solutions containing the compound and any solvent rinsates into a designated, shatter-proof container.[4]
-
The container must be clearly labeled as "Halogenated Organic Hazardous Waste - Liquid" and include the full chemical name.[4]
-
Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, tight-fitting lid.[10]
-
Step 3: Container Management
Proper management of waste containers is a key aspect of laboratory safety and regulatory compliance.
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Irritant," "Toxic").[9]
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.[10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[9][10] The SAA must be in a well-ventilated area, away from heat sources and incompatible materials.[11]
III. Prohibited Disposal Methods
Under no circumstances should this compound or its waste be disposed of through any of the following methods:
-
Sink Disposal: This compound is likely toxic to aquatic life, and its disposal down the drain is strictly forbidden.[3][4]
-
Regular Trash: Disposal in the regular trash can lead to environmental contamination and endanger sanitation workers.[4]
-
Environmental Release: Direct release into the environment is a violation of environmental regulations and poses a significant ecological risk.[7]
IV. Final Disposal Procedures
The ultimate disposal of hazardous waste must be handled by qualified professionals in accordance with all applicable regulations.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging the collection and disposal of hazardous waste.[4] They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[12]
-
Documentation: Maintain accurate records of the hazardous waste generated, including the chemical identity, quantity, and date of generation. This documentation is crucial for regulatory compliance.[12]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby upholding their commitment to a culture of safety and environmental stewardship.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
This guide provides essential safety and handling protocols for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a compound for which detailed public safety data is not extensively available. In the absence of specific toxicological information, this document adopts a precautionary principle, deriving its recommendations from the chemical's structure and the known hazards of its constituent functional groups. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with a robust framework for safe handling, operational planning, and disposal.
Hazard Assessment: A Structurally-Informed Approach
Due to the limited specific data on this compound, a thorough hazard assessment must be based on its structural components: a 1,3,4-thiadiazole ring, a trifluoromethyl group, and a secondary amine.
-
1,3,4-Thiadiazole Core: Thiadiazole derivatives are a class of heterocyclic compounds with a wide range of biological activities. Some have been investigated for their pesticidal, antifungal, and antibacterial properties. This bioactivity suggests that they can interact with biological systems, and therefore, should be handled with care to avoid unintended exposure.
-
Trifluoromethyl (-CF3) Group: The presence of a trifluoromethyl group can significantly alter the chemical and toxicological properties of a molecule. It can increase lipophilicity, potentially enhancing absorption through the skin, and can also influence metabolic pathways.
-
Secondary Amine (-NHCH3): Amines as a class can be irritants to the skin, eyes, and respiratory tract. Some amines are also known to be sensitizers.
Given these structural features, it is prudent to assume that this compound may be an irritant, potentially toxic, and readily absorbed through the skin. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transferring) | Safety glasses with side shields (minimum); Face shield if splash hazard exists | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat; Chemical-resistant apron | Recommended to handle in a certified chemical fume hood |
| Handling Solutions (Preparing, Transferring) | Chemical splash goggles; Face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat; Chemical-resistant apron | Handle in a certified chemical fume hood |
| High-Energy Operations (e.g., Sonicating, Vortexing) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant lab coat or apron over a standard lab coat | Handle in a certified chemical fume hood |
Detailed PPE Selection and Use
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields should be worn for all procedures involving this compound.
-
Increased Risk: When handling solutions that could splash or when working with larger quantities, chemical splash goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.
Hand Protection:
-
Glove Selection: Due to the potential for skin absorption, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility charts for specific breakthrough times if available for similar chemicals.
-
Double Gloving: For handling neat (undiluted) compound or concentrated solutions, double gloving provides an extra layer of protection. The outer glove should be removed and disposed of immediately upon any sign of contamination.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
Body Protection:
-
A clean, fully-buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection:
-
Primary Control: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Secondary Control: If a fume hood is not available for a specific short-duration task, a risk assessment must be performed to determine if respiratory protection is necessary. In such cases, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate. A formal respiratory protection program, including fit testing and training, is required under such circumstances in many jurisdictions.
Operational and Disposal Plans
A clear plan for handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Ensure that a properly stocked spill kit is readily accessible.
-
-
Weighing and Transferring Solids:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool for transfers to minimize the creation of dust.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
Add the solid compound slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately capped or covered during mixing.
-
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other inert material.
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent others from entering the area.
-
Follow the institution's established emergency procedures for chemical spills.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflows
The following diagrams provide a visual representation of the key decision-making processes for PPE selection and waste disposal.
Caption: Decision process for the disposal of waste containing the compound.
References
-
"Biological Activities of 1,3,4-Thiadiazole Derivatives." International Journal of Molecular Sciences. Available at: [Link]
-
"1,3,4-Thiadiazole and Its Derivatives: A Review on the Synthesis, Characterization and Its Pharmacological Activity." Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
"The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Moiety in Approved Pharmaceuticals." Pharmaceuticals (Basel). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


